Amphetamine aspartate monohydrate
Description
Properties
CAS No. |
851591-76-9 |
|---|---|
Molecular Formula |
C22H35N3O5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
InChI |
InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
InChI Key |
DAWXRFCLWKUCNS-MNTSKLTCSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of Amphetamine Aspartate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphetamine Aspartate Monohydrate, a key component in several widely prescribed stimulant medications, presents a unique profile of chemical properties and stability considerations critical to drug development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of its physicochemical characteristics, stability profile under various stress conditions, and methodologies for its accurate analysis. By synthesizing available data and established scientific principles, this document serves as an essential resource for researchers and professionals engaged in the pharmaceutical sciences.
Introduction: Understanding Amphetamine Aspartate Monohydrate
Amphetamine Aspartate Monohydrate is a salt form of amphetamine, a potent central nervous system (CNS) stimulant. It is a constituent of mixed amphetamine salts, including the widely known medication Adderall®, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] The monohydrate designation indicates the presence of one molecule of water within the crystal lattice, which can significantly influence the salt's physical and chemical stability.[3]
This guide delves into the core chemical properties of Amphetamine Aspartate Monohydrate and its behavior under stress, providing insights crucial for formulation development, stability testing, and regulatory compliance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development into a safe and effective drug product.
Chemical Structure and Molecular Formula
Amphetamine Aspartate Monohydrate is the hydrated salt formed from the reaction of amphetamine and aspartic acid.[3]
-
Molecular Formula: C₁₃H₂₂N₂O₅[4]
-
Molecular Weight: 286.32 g/mol [4]
-
Structure: The ionic interaction between the basic amine group of amphetamine and the carboxylic acid groups of aspartic acid forms the salt. The single water molecule is incorporated into the crystal structure.
Physical Characteristics
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation design. Amphetamine base is slightly soluble in water but soluble in organic solvents like ethanol.[5] As a salt, amphetamine aspartate monohydrate is expected to have higher aqueous solubility compared to the free base. The presence of the polar aspartate counter-ion and the water of hydration contribute to this increased solubility in aqueous media. However, specific quantitative solubility data for amphetamine aspartate monohydrate in various solvents is not widely published.
pKa
The pKa of the parent amphetamine molecule is approximately 9.9.[2] This indicates that amphetamine is a weak base. Its degree of ionization, and therefore its absorption and excretion, is highly dependent on the pH of the surrounding environment.[2][6] In acidic conditions, amphetamine will be predominantly in its ionized, more water-soluble form, while in alkaline conditions, the non-ionized, more lipid-soluble form will prevail.[6] This pH-dependent behavior is a critical consideration in both formulation design and understanding the pharmacokinetic profile of the drug.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [4] |
| Molecular Weight | 286.32 g/mol | [4] |
| pKa (of Amphetamine) | ~9.9 | [2] |
| Appearance (General) | White to off-white crystalline solid | [2] |
Chemical Stability and Degradation Pathways
The stability of Amphetamine Aspartate Monohydrate is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[7] The goal is to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in the design of a stable drug product.[7]
Typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions.
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.
-
Photolysis: Exposure to light.
-
Thermal Stress: Exposure to high temperatures.
Predicted Degradation Pathways of Amphetamine
While specific degradation studies on amphetamine aspartate monohydrate are not extensively published, the known reactivity of the amphetamine molecule allows for the prediction of its primary degradation pathways.
The amphetamine molecule is susceptible to oxidation. The primary amine group can be oxidized, and the aromatic ring can undergo hydroxylation.[8] Common oxidative degradation products can include phenylacetone and benzoic acid.[5] Studies have shown that amphetamine can be degraded by various oxidizing agents, including ozone and sodium hypochlorite.[9]
The stability of amphetamine in solution is influenced by pH. While amphetamine itself does not contain readily hydrolyzable functional groups, extreme pH conditions, especially when combined with elevated temperatures, can potentially lead to degradation. The stability of related compounds has been shown to be pH-dependent.[7]
Exposure to light, particularly UV radiation, can induce degradation of amphetamine. Studies on amphetamines in various matrices have demonstrated their susceptibility to photodegradation.[10][11] The exact photolytic degradation products can be complex and may involve reactions of the aromatic ring and the side chain.
At elevated temperatures, amphetamine can undergo thermal decomposition.[12] The degradation products can vary depending on the temperature and the presence of other substances.
Caption: Predicted degradation pathways of amphetamine under various stress conditions.
Analytical Methodologies for Stability Assessment
The development and validation of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately quantify the drug substance and resolve it from any degradation products or impurities.[13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Principles of a Stability-Indicating HPLC Method
A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[13] The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]
Recommended Protocol for a Forced Degradation Study
The following protocol outlines a general procedure for conducting a forced degradation study on Amphetamine Aspartate Monohydrate. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
4.2.1. Materials and Reagents
-
Amphetamine Aspartate Monohydrate reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer solutions
4.2.2. Experimental Workflow
Caption: Experimental workflow for a forced degradation study of amphetamine aspartate monohydrate.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Amphetamine Aspartate Monohydrate in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation:
-
Solid State: Expose the solid powder of Amphetamine Aspartate Monohydrate to dry heat (e.g., 80-100 °C) for a defined period.
-
Solution State: Heat the stock solution at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
-
Photolytic Degradation: Expose the stock solution and solid material to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from co-eluting impurities.
-
Calculate the mass balance to account for the parent drug and all degradation products.
-
If significant degradation is observed, further studies using techniques like LC-MS can be employed to identify and characterize the degradation products.
-
Conclusion
Amphetamine Aspartate Monohydrate, as a critical component of widely used pharmaceuticals, requires a thorough understanding of its chemical properties and stability profile. This guide has provided a framework for comprehending its physicochemical characteristics and a systematic approach to evaluating its stability through forced degradation studies. While specific experimental data for this particular salt monohydrate may be limited in publicly available literature, the principles and methodologies outlined herein provide a robust foundation for researchers and drug development professionals to ensure the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further research into the specific degradation pathways and solid-state properties of Amphetamine Aspartate Monohydrate will continue to be of significant value to the pharmaceutical industry.
References
-
Wikipedia. (2024, January 29). Adderall. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Adderall CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets) Label. Retrieved from [Link]
-
Drugs.com. (2023, December 29). Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate, Amphetamine Sulfate ER Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Amphetamine. Retrieved from [Link]
-
precisionFDA. (n.d.). AMPHETAMINE DL-ASPARTATE MONOHYDRATE. Retrieved from [Link]
-
PubMed. (2020). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. Retrieved from [Link]
-
MedPath. (2023). Dextroamphetamine Saccharate, Amphetamine Aspartate Monohydrate, Dextroamphetamine Sulfate, and Amphetamine Sulfate - FDA Drug Approval Details. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). List of inactive ingredients (excipients) in dextroamphetamine sulfate, dextroamphetamine saccharate, amphetamine aspartate monohydrate, and amphetamine sulfate. Retrieved from [Link]
-
PubMed. (1987). The effects of pH on amphetamine-induced dopamine release as measured by in vivo dialysis. Retrieved from [Link]
- Google Patents. (2018). US20180243241A1 - Amphetamine controlled release, prodrug, and abuse-deterrent dosage forms.
-
ResearchGate. (2016). (PDF) Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]
-
ResearchGate. (2015). Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of lisdexamfetamine dimesylate in capsules. Retrieved from [Link]
-
Acta Scientific. (2022). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Serdexmethylphenidate and Dexmethy. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF. Retrieved from [Link]
-
University of Bath's research portal. (2016). Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water. Retrieved from [Link]
-
Aivosto. (2023). How does stomach acid pH affect the absorption of d-amphetamine (dextroamphetamine)?. Retrieved from [Link]
-
PubMed Central. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RELATED SUBSTANCES OF LISDEXAMPHETAMINE DIMESYLATE BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2007). Influences of Urinary pH on the Pharmacokinetics of Three Amphetamine‐Type Stimulants Using a New High‐Performance Liquid Chromatographic Method. Retrieved from [Link]
-
Wikipedia. (2024, January 27). Methamphetamine. Retrieved from [Link]
-
Drugs.com. (n.d.). Amphetamine Interactions Checker. Retrieved from [Link]
-
Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Adderall® CII (Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate and Amphetamine Sulfate Tablets. Retrieved from [Link]
-
National Institutes of Health. (2020). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]
Sources
- 1. Adderall - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Amphetamine aspartate monohydrate (851591-76-9) for sale [vulcanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. Amphetamine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine: an improved procedure for accurate quantitation of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Methamphetamine - Wikipedia [en.wikipedia.org]
- 13. actascientific.com [actascientific.com]
An In-Depth Technical Guide on the Long-Term Effects of Amphetamine Aspartate Monohydrate on Neuronal Plasticity
Abstract
Amphetamine aspartate monohydrate, a key component of mixed amphetamine salts, exerts profound effects on the central nervous system, primarily by increasing the synaptic availability of dopamine and norepinephrine.[1] While its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established, the long-term consequences of its use on the fundamental processes of neuronal plasticity are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the multifaceted effects of long-term amphetamine exposure on synaptic plasticity, structural neuronal modifications, and adult neurogenesis. We delve into the intricate molecular signaling pathways that mediate these changes and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the complex interplay between amphetamines and the dynamic architecture of the brain.
Introduction: The Dual Role of Amphetamine in Neuronal Function
Amphetamine and its derivatives are powerful psychostimulants that act as indirect sympathomimetic amines. Their primary mechanism of action involves the blockade of dopamine (DAT) and norepinephrine (NET) transporters, as well as the inhibition of vesicular monoamine transporter 2 (VMAT2), leading to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This surge in catecholaminergic signaling underpins both the therapeutic effects of amphetamine in enhancing cognitive control and wakefulness and its potential for abuse and addiction.[3]
Neuronal plasticity, the brain's remarkable ability to reorganize its structure, function, and connections in response to experience, is a fundamental process underlying learning, memory, and adaptation. It encompasses a spectrum of changes, from the strengthening or weakening of individual synapses (synaptic plasticity) to the growth and retraction of dendritic spines (structural plasticity) and the birth of new neurons (neurogenesis). Given the critical role of dopamine and norepinephrine in modulating these processes, long-term exposure to amphetamine can induce significant and lasting alterations in neuronal plasticity.
This guide will explore these alterations in a systematic manner, focusing on the key brain regions implicated in both the therapeutic and addictive properties of amphetamine, including the prefrontal cortex, hippocampus, and nucleus accumbens.
Impact on Synaptic Plasticity: A Bidirectional Modulation
Synaptic plasticity, primarily manifested as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), represents the cellular basis of learning and memory.[4][5] Amphetamine exerts a complex, dose-dependent, and region-specific influence on these processes.
Dose-Dependent Effects on Long-Term Potentiation (LTP)
Research has demonstrated that amphetamine can have a biphasic effect on LTP, particularly in the prefrontal cortex (PFC). Low doses of amphetamine have been shown to enhance LTP, while high doses can impair or even abolish it.[6][7][8] This bidirectional modulation is thought to be mediated by the differential engagement of dopamine receptor subtypes and downstream signaling cascades.
The enhancement of LTP at low doses is primarily attributed to the activation of D1-dopamine receptors and the subsequent stimulation of the cAMP-PKA signaling pathway.[6][7] Conversely, the impairment of LTP at high doses involves a more complex interplay of D1- and D2-like dopamine receptors and the activation of protein phosphatase-1 (PP1), a downstream target of PKA signaling.[6][7]
Region-Specific Modulation of Long-Term Depression (LTD)
Amphetamine's influence on LTD is also highly region-specific. In the ventral tegmental area (VTA), a key component of the brain's reward circuitry, brief exposure to amphetamine can completely block the induction of LTD at glutamatergic synapses on dopamine neurons.[9][10][11] This effect is mediated by the release of endogenous dopamine, which acts on D2 dopamine receptors to inhibit the calcium influx necessary for LTD induction.[9][10] The blockade of this homeostatic mechanism for weakening synaptic connections is hypothesized to contribute to the sensitizing effects of psychostimulants.[9][10] Interestingly, this effect is selective, as amphetamine does not block LTD in the hippocampus.[1][10]
Experimental Protocol: Induction and Measurement of LTP in Prefrontal Cortex Slices
This protocol outlines a standard procedure for inducing and recording LTP in acute brain slices of the rodent prefrontal cortex following in vivo amphetamine administration.
Materials:
-
Amphetamine sulfate (or other specified salt)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibrating microtome
-
Submerged recording chamber with temperature control
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Animal Preparation and Drug Administration: Administer the desired dose of amphetamine (e.g., 0.1 mg/kg for enhancement, 10 mg/kg for impairment) or saline control via intraperitoneal (i.p.) injection to adult rodents.[8]
-
Slice Preparation: 30 minutes post-injection, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the prefrontal cortex using a vibrating microtome.
-
Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Electrophysiological Recording: Place a single slice in a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C. Position a bipolar stimulating electrode in layer II/III of the prelimbic cortex and a recording electrode in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[8]
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of recording as a percentage of the average baseline fEPSP slope.
Structural Plasticity: Remodeling the Neuronal Landscape
Long-term amphetamine exposure induces significant structural changes in neurons, particularly in the number and morphology of dendritic spines. These tiny protrusions on dendrites are the primary sites of excitatory synapses, and alterations in their density and shape are thought to reflect changes in synaptic connectivity and strength.
Region-Specific Effects on Dendritic Spine Density
Repeated administration of amphetamine has been shown to increase dendritic spine density in several brain regions, including the nucleus accumbens and the prefrontal cortex.[6][12][13] This increase in spine density is a long-lasting effect, persisting for over a month after the cessation of drug treatment.[13] In the prefrontal cortex, these changes are often observed on the apical dendrites of pyramidal neurons.[6][13]
In contrast, studies have also reported decreases in spine density in certain cortical areas under specific experimental conditions, highlighting the complexity of amphetamine's effects on neuronal structure.[12] These differential effects may be related to whether the structural changes are associated with associative drug conditioning versus non-associative drug sensitization.[12]
In the hippocampus, amphetamine has also been demonstrated to increase the density of dendritic spines on pyramidal neurons, both in vivo and in vitro.[3][14][15]
Molecular Mechanisms of Spine Remodeling
The structural plasticity of dendritic spines is tightly regulated by the actin cytoskeleton. Amphetamine-induced changes in spine morphology are driven by a complex signaling cascade that converges on the regulation of actin dynamics.
Key Signaling Pathways:
-
Cdk5/p25 Signaling: Amphetamine exposure can lead to the cleavage of p35 to the more stable and potent Cdk5 activator, p25, by the calcium-dependent protease calpain.[3][14][15] The resulting hyperactivation of Cdk5 is essential for the amphetamine-induced increase in dendritic spine density in the hippocampus.[3][14][15]
-
Rho GTPase Signaling: Amphetamine can activate small GTPases, such as RhoA, which are critical regulators of the actin cytoskeleton.[4][16] Rho signaling plays a role in the internalization of the dopamine transporter and is linked to the plasticity and alterations in dendritic spine morphology.[4][16]
Experimental Protocol: Golgi-Cox Staining for Dendritic Spine Analysis
The Golgi-Cox method is a classic and powerful technique for visualizing the detailed morphology of neurons, including their dendritic branches and spines.
Materials:
-
Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)
-
30% sucrose solution
-
Ammonia solution
-
Sodium thiosulfate solution
-
Dehydrating alcohols (50%, 70%, 95%, 100% ethanol)
-
Xylene or other clearing agent
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation: Following long-term amphetamine or saline treatment and a washout period (e.g., 24-25 days), deeply anesthetize the animal and perfuse with saline.[6][17]
-
Impregnation: Immerse the dissected brain in Golgi-Cox solution and store in the dark for 14 days.[17]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution and store at 4°C until it sinks.[17]
-
Sectioning: Section the brain into 100-200 µm thick sections using a cryostat or vibrating microtome.
-
Staining Development: Mount the sections on slides and allow them to dry. Develop the stain by immersing the slides in a series of solutions: distilled water, ammonia, distilled water, and sodium thiosulfate.[18]
-
Dehydration and Clearing: Dehydrate the sections through a graded series of alcohols, clear in xylene, and coverslip with mounting medium.[18]
-
Microscopy and Analysis: Image the impregnated neurons using a brightfield microscope with a high-magnification objective. Quantify dendritic branching and spine density using appropriate software (e.g., ImageJ with NeuronJ plugin).
Adult Hippocampal Neurogenesis: A Complex and Contentious Picture
Adult hippocampal neurogenesis, the process of generating new functional neurons from neural stem cells in the dentate gyrus, is implicated in learning, memory, and mood regulation. The effects of long-term amphetamine use on this process are complex and appear to be highly dependent on the dose and administration paradigm.
Some studies suggest that therapeutic and even abuse-level doses of d-amphetamine, administered from adolescence to adulthood, can dose-dependently increase the survival and differentiation of new neurons in the hippocampus, without affecting progenitor cell proliferation.[8][19][20] This suggests that amphetamine may promote the maturation and integration of newly born neurons.
However, other studies, particularly those involving methamphetamine self-administration, have reported decreases in various aspects of hippocampal neurogenesis, including proliferation, differentiation, and survival.[11][21][22] These discrepancies may be attributable to differences in the specific amphetamine compound used, the route and pattern of administration (e.g., experimenter-administered vs. self-administered), and the duration of the treatment.
Experimental Protocol: BrdU Labeling for Neurogenesis Assessment
5-bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine. It is incorporated into the DNA of dividing cells during the S-phase of the cell cycle and can be detected with specific antibodies, allowing for the labeling and tracking of newborn cells.
Materials:
-
BrdU solution
-
Appropriate fixative (e.g., 4% paraformaldehyde)
-
Hydrochloric acid (HCl) for DNA denaturation
-
Boric acid for pH neutralization
-
Primary antibody against BrdU
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
BrdU Administration: Administer BrdU (e.g., 50 mg/kg, i.p.) to animals undergoing long-term amphetamine or saline treatment. The timing of BrdU injections relative to the drug treatment will depend on whether cell proliferation, survival, or differentiation is being assessed.[8]
-
Tissue Processing: At the end of the experiment, perfuse the animals with fixative and dissect the brains. Post-fix the brains and cryoprotect them in sucrose solution. Section the brains through the hippocampus using a cryostat.
-
Immunohistochemistry:
-
Denature the DNA in the tissue sections by incubating in warm HCl.
-
Neutralize the acid with boric acid.
-
Block non-specific antibody binding and incubate with the primary anti-BrdU antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with a nuclear dye.
-
-
Imaging and Quantification: Acquire z-stack images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive cells using stereological methods to obtain an unbiased estimate of the total number of new cells. Co-labeling with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers can be used to determine the phenotype of the newborn cells.
The Interplay with Glutamatergic and GABAergic Systems
The effects of amphetamine on neuronal plasticity are not solely mediated by its direct actions on dopamine and norepinephrine systems. Amphetamine also significantly modulates glutamatergic and GABAergic neurotransmission, which are the primary excitatory and inhibitory systems in the brain, respectively.
Amphetamine can potentiate glutamatergic synaptic transmission by reducing glutamate clearance through the endocytosis of the excitatory amino acid transporter EAAT3 in dopamine neurons.[23] It can also selectively suppress the inhibitory component of glutamate-mediated transmission by inhibiting metabotropic glutamate receptor (mGluR)-mediated IPSPs in dopamine neurons.[16][24]
Furthermore, amphetamine can disrupt the inhibitory function of GABAergic interneurons in the prefrontal cortex.[25] Specifically, repeated amphetamine treatment has been shown to affect parvalbumin-positive interneurons, which are crucial for regulating the output of pyramidal neurons.[10]
Summary and Future Directions
The long-term administration of amphetamine aspartate monohydrate induces profound and lasting changes in neuronal plasticity. These effects are characterized by a complex, dose- and region-dependent modulation of synaptic strength, a significant remodeling of dendritic architecture, and a contentious impact on adult hippocampal neurogenesis. The underlying molecular mechanisms involve intricate signaling cascades that link dopamine and norepinephrine signaling to the regulation of the actin cytoskeleton and gene expression.
Future research should aim to further dissect the molecular players involved in these plastic changes, particularly the downstream effectors of the Cdk5 and Rho GTPase pathways. A more comprehensive understanding of the differential effects of therapeutic versus abuse-level doses on neuronal plasticity is also crucial. Finally, resolving the conflicting findings regarding adult neurogenesis will require carefully controlled studies that systematically evaluate the influence of different amphetamine compounds, administration paradigms, and subject characteristics. A deeper understanding of these processes will not only illuminate the neurobiology of amphetamine action but also pave the way for novel therapeutic strategies to mitigate the adverse long-term consequences of psychostimulant use.
References
-
Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]
-
Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. Frontiers in Cellular Neuroscience, 11, 372. [Link]
-
Acuña, M. A., et al. (2017). Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons. ResearchGate. [Link]
-
Wheeler, D. S., et al. (2015). Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine. Proceedings of the National Academy of Sciences, 112(51), E7138-E7147. [Link]
-
Barak, L. S., et al. (2013). Emerging roles of actin cytoskeleton regulating enzymes in drug addiction. Pharmacology & therapeutics, 139(3), 346-359. [Link]
-
Paladini, C. A., et al. (2001). Amphetamine Selectively Blocks Inhibitory Glutamate Transmission in Dopamine Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(14), 5136-5142. [Link]
-
Jones, S., & Kauer, J. A. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]
-
Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]
-
Ramanathan, K. R., & Fuchs, R. A. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. Frontiers in behavioral neuroscience, 17, 1184969. [Link]
-
Thomas, M. J., et al. (2000). Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area. Journal of Neuroscience, 20(15), 5575-5580. [Link]
-
Wikipedia contributors. (2024, January 26). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]
-
Robinson, T. E., & Kolb, B. (1999). Alterations in the morphology of dendrites and dendritic spines in the nucleus accumbens and prefrontal cortex following repeated treatment with amphetamine or cocaine. The European journal of neuroscience, 11(5), 1598-1604. [Link]
-
Crombag, H. S., et al. (2005). Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization. The European journal of neuroscience, 21(7), 1968-1976. [Link]
-
Z Z, S. L., & S M, F. (2007). Differential Laminar Effects of Amphetamine on Prefrontal Parvalbumin Interneurons. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 32(11), 2326-2336. [Link]
-
Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404-416. [Link]
-
Xu, T., et al. (2010). Amphetamine modulation of long-term potentiation in the prefrontal cortex: dose dependency, monoaminergic contributions, and paradoxical rescue in hyperdopaminergic mutant. Journal of neurochemistry, 115(6), 1643-1654. [Link]
-
Mandyam, C. D., et al. (2013). Chronic d-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]
-
Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]
-
Z Z, S. L., & S M, F. (2014). The role of the GABA system in amphetamine-type stimulant use disorders. Acta pharmacologica Sinica, 35(8), 983-991. [Link]
-
Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]
-
Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]
-
Robinson, T. E., & Kolb, B. (1997). Persistent Structural Modifications in Nucleus Accumbens and Prefrontal Cortex Neurons Produced by Previous Experience with Amphetamine. Journal of Neuroscience, 17(21), 8491-8497. [Link]
-
Zuo, Y., et al. (2016). Golgi-Cox Staining Step by Step. Frontiers in neuroanatomy, 10, 24. [Link]
-
Fuchs, R. A., et al. (2023). Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation. ResearchGate. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]
-
Rejdak, R., et al. (2017). Effects of amphetamine administration on neurogenesis in adult rats. Pharmacological reports : PR, 69(6), 1269-1274. [Link]
-
Zhang, Y., et al. (2014). Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation. Journal of visualized experiments : JoVE, (87), 51490. [Link]
-
Ferrario, C. R., et al. (2011). Synaptic cytoskeletal plasticity in the prefrontal cortex following psychostimulant exposure. Neuropharmacology, 61(7), 1114-1124. [Link]
-
Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 38(1), 122-139. [Link]
-
IHC WORLD. (2024). Golgi-Cox Staining Protocol for Neurons and Processes. IHC WORLD. [Link]
-
Kasai, H., et al. (2010). In vivo two-photon imaging of dendritic spines in marmoset neocortex. The European journal of neuroscience, 31(1), 18-25. [Link]
-
Hoops, D., et al. (2018). Amphetamine abuse disrupts development of mouse prefrontal cortex. eNeuro. [Link]
-
Young, E. J., et al. (2014). The Actin Cytoskeleton as a Therapeutic Target for the Prevention of Relapse to Methamphetamine Use. Biological psychiatry, 76(1), 8-16. [Link]
-
Romer, A. M., et al. (2020). Schematic illustration of the modified Golgi-Cox staining protocol for fetal sheep brain. ResearchGate. [Link]
-
Mandyam, C. D., et al. (2013). Chronic D-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice. Neuroscience, 231, 176-186. [Link]
-
Mandyam, C. D., et al. (2012). Varied access to intravenous methamphetamine self-administration differentially alters adult hippocampal neurogenesis. Neuroscience, 212, 141-151. [Link]
-
Zhang, S., et al. (2010). In Vivo 2-Photon Imaging of Fine Structure in the Rodent Brain. Stroke, 41(10 Suppl), S117-S123. [Link]
-
Reed, E. J., et al. (2020). Amphetamine reduces reward encoding and stabilizes neural dynamics in rat anterior cingulate cortex. eLife, 9, e58332. [Link]
-
Johnson, K. M., et al. (2021). Effects of long-term methylphenidate treatment in adolescent and adult rats on hippocampal shape, functional connectivity and adult neurogenesis. ResearchGate. [Link]
-
Centonze, D., et al. (2002). Cocaine and amphetamine depress striatal GABAergic synaptic transmission through D2 dopamine receptors. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 26(2), 164-175. [Link]
Sources
- 1. Amphetamine Blocks Long-Term Synaptic Depression in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons [frontiersin.org]
- 4. Amphetamine increases timing variability by degrading prefrontal ramping activity | bioRxiv [biorxiv.org]
- 5. e-century.us [e-century.us]
- 6. Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kalirin and Trio proteins serve critical roles in excitatory synaptic transmission and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential Laminar Effects of Amphetamine on Prefrontal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peripherally-administered amphetamine induces plasticity in medial prefrontal cortex and nucleus accumbens in rats with amygdala lesions: implications for neural models of memory modulation [frontiersin.org]
- 12. Amphetamine-induced changes in dendritic morphology in rat forebrain correspond to associative drug conditioning rather than non-associative drug sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fundamental role for hippocampal parvalbumin in the dopamine hyperfunction associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdk5 Is Essential for Amphetamine to Increase Dendritic Spine Density in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kalirin and Trio: RhoGEFs in synaptic transmission, plasticity, and complex brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic d-amphetamine administered from childhood to adulthood dose-dependently increases the survival of new neurons in the hippocampus of male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Effects of amphetamine administration on neurogenesis in adult rats [termedia.pl]
- 22. m.youtube.com [m.youtube.com]
- 23. The Epigenetic Mechanisms of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amphetamine selectively blocks inhibitory glutamate transmission in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Technical Whitepaper: Amphetamine Salts and Dopamine Release Dynamics
Subtitle: Molecular Mechanisms, Isomeric Pharmacodynamics, and Electrochemical Detection Protocols
Executive Summary
This technical guide provides a foundational analysis of the pharmacodynamic actions of amphetamine salts on dopaminergic neurotransmission. Unlike direct reuptake inhibitors (e.g., cocaine), amphetamine functions as a substrate-type releaser , utilizing a complex cascade involving the Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), and Trace Amine-Associated Receptor 1 (TAAR1).[1] This document details the molecular kinetics of this release, differentiates the potency of stereoisomers (d- vs. l-amphetamine), and establishes rigorous protocols for quantifying dopamine (DA) release using Fast-Scan Cyclic Voltammetry (FSCV) and In Vivo Microdialysis.
Molecular Pharmacodynamics: The Efflux Cascade
The mechanism by which amphetamine induces dopamine release is distinct from simple reuptake inhibition.[2] It involves the reversal of transport directionality, driven by three distinct molecular events.
The "Exchange Diffusion" & Weak Base Model
Amphetamine (AMPH) is a lipophilic weak base and a substrate for DAT.
-
DAT Uptake: AMPH competes with DA for uptake by DAT. Its entry into the presynaptic terminal is electrogenic, bringing Na+ ions into the cytosol.
-
VMAT2 Inhibition & Vesicular Depletion: Once intracellular, AMPH acts as a weak base, diffusing into synaptic vesicles and neutralizing the acidic pH gradient required for VMAT2 function. This forces vesicular DA into the cytosol, creating a massive concentration gradient [1].
-
Reverse Transport: The accumulation of cytosolic DA, combined with elevated intracellular Na+, reverses the electrochemical gradient of DAT. Consequently, DAT switches from an influx pump to an efflux channel, pumping DA into the synaptic cleft [2].
The TAAR1-Mediated Signaling Pathway
Recent foundational research highlights the critical role of TAAR1 (Trace Amine-Associated Receptor 1), an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane [3].
-
Activation: Intracellular AMPH binds to TAAR1.
-
Signaling: This activates protein kinase A (PKA) and protein kinase C (PKC).
-
DAT Phosphorylation: These kinases phosphorylate the N-terminus of DAT.
-
Outcome: Phosphorylation shifts DAT into an "efflux-preferring" conformation and prevents DAT internalization, sustaining the reverse transport of dopamine [4].
Visualization: The Molecular Cascade
The following diagram illustrates the integration of the Weak Base Model and TAAR1 signaling.
Figure 1: The dual-mechanism of amphetamine-induced dopamine release: Vesicular depletion via pH disruption and DAT reversal via TAAR1-mediated phosphorylation.
Isomeric Distinction & Salt Formulation
Amphetamine exists as a chiral molecule with two enantiomers: dextroamphetamine (
Pharmacodynamic Potency
The
| Feature | Mechanistic Basis | ||
| DAT Binding Affinity | High ( | Low ( | Stereoselectivity of the DAT substrate site [5]. |
| DA Release Potency | 3-5x more potent than | Weak | |
| NE Release Potency | High | Moderate/High | Less stereoselectivity at NET compared to DAT. |
| Primary Effect | Locomotor stimulation, Euphoria | Cardiovascular arousal, Alertness | DA (Striatum) vs. NE (Peripheral/Cortical). |
The Role of Salt Counter-ions
While the isomer determines receptor affinity, the salt form (Sulfate, Saccharate, Aspartate) dictates pharmacokinetics.
-
Solubility: Different salts have varying dissolution rates in the GI tract.
-
Mixed Salts: Combining immediate-release salts (e.g., sulfate) with slower-dissolving salts creates a "pulsatile" delivery, extending the duration of TAAR1 activation and preventing rapid DAT re-internalization [6].
Experimental Methodologies
To validate the mechanisms described above, researchers must choose between high temporal resolution (FSCV) and high chemical specificity (Microdialysis).
Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)
Objective: Measure sub-second dopamine release kinetics in vivo (e.g., Nucleus Accumbens).[4]
Equipment:
-
Carbon-fiber microelectrode (CFM): ~7 µm diameter, exposed length 50–100 µm.
-
Ag/AgCl reference electrode.[5]
-
Potentiostat with background subtraction capabilities.[5][6]
Step-by-Step Workflow:
-
Electrode Fabrication: Aspirate a single carbon fiber into a glass capillary. Pull using a vertical pipette puller. Seal with epoxy.
-
Waveform Application: Apply a triangular waveform:
-
Resting Potential: -0.4 V
-
Scan Limit: +1.3 V (Oxidizes DA)
-
Scan Rate: 400 V/s[6]
-
Frequency: 10 Hz (every 100ms)
-
-
Implantation: Stereotaxically lower CFM into the Nucleus Accumbens (Coordinates: AP +1.3, ML +1.3, DV -7.0 relative to Bregma in rats).
-
Pharmacological Challenge: Administer Amphetamine (i.p. or local infusion).
-
Signal Identification: Dopamine is identified by its characteristic "duck-shaped" cyclic voltammogram (Oxidation peak at ~+0.6V, Reduction dip at ~-0.2V).
-
Calibration: Post-experiment, calibrate the electrode in a flow cell with known DA concentrations (1 µM) to convert current (nA) to concentration [7].
Protocol B: In Vivo Microdialysis
Objective: Measure tonic (baseline) extracellular dopamine levels over minutes/hours.
Step-by-Step Workflow:
-
Probe Preparation: Use a concentric probe with a semi-permeable membrane (20-40 kDa cutoff).
-
Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate (1.0 – 2.0 µL/min).
-
aCSF Composition: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2.
-
-
Sample Collection: Collect dialysate fractions every 10–20 minutes.
-
Analysis: Inject samples into High-Performance Liquid Chromatography (HPLC) system coupled with Electrochemical Detection (ECD).
-
Validation: To confirm the DA source is neuronal and impulse-dependent, infuse Tetrodotoxin (TTX) through the probe; DA levels should drop by >90% [8].
Decision Matrix: Selecting the Right Method
Figure 2: Decision matrix for selecting between FSCV (kinetic resolution) and Microdialysis (chemical sensitivity).
References
-
Sulzer D, Rayport S. (1990). Amphetamine and other psychostimulants reduce pH gradients in midbrain dopaminergic neurons and chromaffin granules: a mechanism of action. Neuron. Link
-
Robertson SD, et al. (2009). Amphetamine-induced increases in intracellular sodium dictate the rate of dopamine transport reversal. PLoS One. Link
-
Xie Z, Miller GM. (2009). Trace amine-associated receptor 1 as a monoaminergic modulator in brain.[7] Biochemical Pharmacology. Link
-
Underhill SM, et al. (2014). Amphetamine modulates excitatory neurotransmission through endocytosis of the glutamate transporter EAAT3 in dopamine neurons. Neuron. Link
-
Heal DJ, et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link
-
Joyce BM, et al. (2007). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo.[8] Journal of Biological Chemistry. Link
-
Robinson DL, et al. (2003). Detecting subsecond dopamine release with fast-scan cyclic voltammetry in vivo. Clinical Chemistry. Link
-
Westerink BH, et al. (1987). The use of microdialysis for the determination of neuronal dopamine release.[2][9][10][11] Life Sciences. Link
Sources
- 1. Stimulant - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adderall - Wikipedia [en.wikipedia.org]
- 4. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using amphetamine aspartate monohydrate in rodent models of impulsivity
Application Note: Pharmacological Interrogation of Impulsivity using Amphetamine Aspartate Monohydrate in Rodent Models
Executive Summary
This guide details the protocol for utilizing Amphetamine Aspartate Monohydrate , a specific salt form of the psychostimulant amphetamine, to modulate and measure impulsivity in rodent models. While often used in mixed-salt formulations (e.g., Adderall®), isolated use of the aspartate salt requires precise stoichiometric adjustment to normalize for the active amphetamine moiety.
This application note focuses on two "Gold Standard" assays:
-
The 5-Choice Serial Reaction Time Task (5-CSRTT): Measures "Waiting Impulsivity" (Motor inhibition).
-
Delay Discounting Task (DDT): Measures "Choice Impulsivity" (Cognitive decision-making).
Key Mechanistic Insight: Amphetamine exhibits a hormetic (biphasic) dose-response curve. Low doses (0.25–0.5 mg/kg) typically enhance sustained attention and reduce impulsivity (modeling ADHD therapeutic effects), while high doses (>1.0 mg/kg) disrupt inhibitory control, increasing impulsive responding (modeling mania or substance abuse phenotypes).
Chemical Characterization & Formulation
Critical Advisory: Researchers often confuse salt forms. You must calculate the Free Base Equivalent (FBE) to ensure reproducibility across studies using different salts (e.g., sulfate vs. aspartate).
Compound Profile
-
Active Moiety:
-Amphetamine (or -amphetamine depending on enantiomer purity; check CoA). -
Stoichiometry Warning: This salt typically exists as a 1:1 molar ratio (Amphetamine:Aspartic Acid) with one water molecule, but 2:1 complexes exist.
Formulation Protocol
Vehicle: 0.9% Sterile Saline. Solubility: High. No pH adjustment or co-solvents (DMSO) required for standard doses.
Step-by-Step Preparation (Example: 1.0 mg/kg FBE dose for 10 rats @ 300g):
-
Calculate Total Free Base Needed:
-
Apply Salt Correction Factor (SCF):
-
Dissolution: Dissolve 6.36 mg salt in 10 mL saline (Target concentration: 0.3 mg/mL Free Base).
-
Injection Volume: Administer 1 mL/kg (e.g., 0.3 mL for a 300g rat).
Mechanistic Pathway
Amphetamine acts as a substrate-type releaser. It enters the presynaptic terminal via the Dopamine Transporter (DAT) and disrupts vesicular storage, flooding the synapse with dopamine (DA) and norepinephrine (NE).
Figure 1: Mechanism of Action. Amphetamine reverses transporter flux via TAAR1 agonism and VMAT2 disruption, increasing synaptic catecholamines.
Experimental Protocols
Protocol A: 5-Choice Serial Reaction Time Task (5-CSRTT)
Type: Waiting Impulsivity (Motor)
Rationale: This task requires the rodent to wait for a visual stimulus before responding. Premature responses (responding before the light) are the operational definition of impulsivity.
Workflow:
-
Habituation: Animal learns to retrieve food pellets from the magazine.
-
Training (Phased):
-
Start with long stimulus duration (SD = 30s) and long limited hold (LH).
-
Progressively shorten SD to 0.5s–1.0s (Baseline).
-
Criterion: >80% Accuracy, <20% Omissions for 3 consecutive days.
-
-
Drug Challenge (Test Day):
-
Pre-treatment Time: 15–20 minutes prior to session start (IP injection).
-
Challenge Condition: To detect decreases in impulsivity (therapeutic effect), use a "Long Inter-Trial Interval (ITI)" (e.g., 7s or variable ITI) to provoke premature responding. To detect increases (abuse liability), use standard baseline parameters.
-
Dosing Table (Rat, IP):
| Dose (FBE) | Expected Outcome | Mechanism |
| Vehicle | Baseline Impulsivity | N/A |
| 0.25 - 0.5 mg/kg | Reduced Premature Responses | Optimal PFC Catecholamine Tone (Alpha-2A/D1 activation) |
| 1.0 - 1.5 mg/kg | Increased Premature Responses | Excessive Striatal DA release; Loss of Top-Down Control |
| > 2.0 mg/kg | Stereotypy / Omissions | Motor disruption overrides cognitive task |
Protocol B: Delay Discounting Task (DDT)
Type: Choice Impulsivity (Cognitive)
Rationale: Measures the preference for a Small Immediate Reward (SIR) vs. a Large Delayed Reward (LDR). Impulsive animals steeply "discount" the value of the LDR as delay increases.
Workflow:
-
Training: Animal learns Lever A (1 pellet, 0s delay) and Lever B (4 pellets, 0s delay).
-
Delay Implementation:
-
Ascending Series: Delay on Lever B increases within session (0s
10s 20s 40s 60s). -
Note: Amphetamine effects are sensitive to session structure.[6] Ascending delays are standard.
-
-
Testing: Administer Amphetamine Aspartate 15 min pre-session.
Interpretation:
-
Pro-Impulsive Effect: Curve shifts left/down (Animal switches to SIR at shorter delays).
-
Anti-Impulsive Effect: Curve shifts right/up (Animal waits for LDR despite longer delays).
-
Nuance: High-dose amphetamine may cause "Signal Blunting," where the animal simply perseverates on one lever regardless of delay.
Data Analysis & Visualization
Summarize your data using the following metrics. Statistical analysis should use Repeated Measures ANOVA with Dose and Task Condition (e.g., Delay or ITI) as factors.
5-CSRTT Metrics:
-
Accuracy (%): (Correct / [Correct + Incorrect])
100. Measure of Attention. -
Premature Responses: Responses during the ITI. Measure of Impulsivity.
-
Omissions: Failure to respond. Measure of Motivation/Sedation.
-
Latency: Time to respond. Measure of Motor Speed.
Delay Discounting Metrics:
-
Indifference Point: The delay at which choice is 50/50.
-
AUC (Area Under the Curve): Total willingness to wait. Lower AUC = Higher Impulsivity.
Figure 2: Experimental Workflow. Note the washout period is critical due to potential sensitization effects of amphetamine.
Safety & Regulatory Compliance
-
Controlled Substance: Amphetamine is a Schedule II (USA) / Class B (UK) substance. Secure storage and usage logs are mandatory.
-
Animal Welfare: High doses (>2.0 mg/kg) can induce hyperthermia and stereotypy. Monitor body temperature and stop testing if stereotypy prevents food consumption.
References
-
Robbins, T. W. (2002). The 5-choice serial reaction time task: behavioural pharmacology and functional neurochemistry. Psychopharmacology, 163(3-4), 362–380. Link
-
Evenden, J. L., & Ryan, C. N. (1996). The pharmacology of impulsive behaviour in rats: the effects of drugs on response choice with varying delays of reinforcement.[6] Psychopharmacology, 128(2), 161–170. Link
-
Fletcher, P. J., et al. (2011). Dopaminergic modulation of performance in the 5-choice serial reaction time task: implications for attention-deficit/hyperactivity disorder. Behavioural Pharmacology, 22(5-6), 491-503. Link
-
Winstanley, C. A., et al. (2003). Global 5-HT depletion attenuates the ability of amphetamine to decrease impulsive choice on a delay-discounting task in rats.[7] Psychopharmacology, 170(3), 320–331.[7] Link
-
PubChem Compound Summary. Amphetamine Aspartate Monohydrate (CID 71587816). National Library of Medicine.Link
Sources
- 1. Amphetamine aspartate monohydrate (851591-76-9) for sale [vulcanchem.com]
- 2. genophore.com [genophore.com]
- 3. GSRS [precision.fda.gov]
- 4. Amfetamine DL-aspartate monohydrate | C13H22N2O5 | CID 22382901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amphetamine aspartate monohydrate | C22H35N3O5 | CID 71587816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of amphetamine on delay discounting in rats depend upon the manner in which delay is varied - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of amphetamine and methylphenidate on delay discounting in rats: interactions with order of delay presentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Enhancement with Amphetamine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphetamine salts, potent central nervous system stimulants, are recognized for their therapeutic efficacy in attention-deficit/hyperactivity disorder (ADHD) and their potential for cognitive enhancement in healthy individuals.[1] This document provides a comprehensive guide for researchers to assess the cognitive effects of amphetamine salts. It details the underlying neurobiological mechanisms, outlines preclinical and clinical experimental protocols, and discusses critical data interpretation and ethical considerations. The protocols are designed to ensure scientific rigor and reproducibility in evaluating the multifaceted cognitive domains affected by amphetamine, including attention, memory, and executive functions.
Introduction: The Neurobiology of Amphetamine Action
Amphetamine's cognitive-enhancing effects are primarily mediated by its potentiation of catecholaminergic neurotransmission. It significantly increases the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the brain, particularly within the prefrontal cortex (PFC), a region integral to executive functions.[2][3] The mechanism is twofold: amphetamine blocks the reuptake of DA and NE from the synaptic cleft and promotes their release from presynaptic terminals.[4][5] This surge in DA and NE availability enhances neuronal signaling, which is thought to improve cognitive processes such as working memory, attention, and cognitive control.[1][6]
The cognitive effects of amphetamine are dose-dependent, often following an inverted-U shaped curve, where low, therapeutic doses can enhance performance, while higher doses may impair it.[3][7] This underscores the importance of precise dose-response studies in both preclinical and clinical research.
Key Neurotransmitter Pathways
Amphetamine's primary targets are the dopamine transporter (DAT), the norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2).[4][5] By inhibiting these transporters, amphetamine leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their signaling.
Caption: Mechanism of Amphetamine Action on Dopaminergic and Noradrenergic Neurons.
Preclinical Assessment Protocols: Animal Models
Animal models are indispensable for elucidating the fundamental mechanisms of amphetamine's cognitive effects and for initial screening of novel compounds.[8] Rodent models, particularly rats and mice, are widely used.
Drug Preparation and Administration
-
Compound: D-amphetamine sulfate is commonly used.
-
Vehicle: Saline (0.9% NaCl) is a standard vehicle.
-
Concentration: Prepare solutions to deliver the desired dose in a volume of 1-5 ml/kg for intraperitoneal (i.p.) injection.
-
Administration Route: Intraperitoneal injection is the most common route for systemic administration in rodents.
Behavioral Assays for Cognitive Domains
The selection of behavioral tasks is critical and should align with the specific cognitive domain under investigation.
| Cognitive Domain | Behavioral Assay | Species | Description |
| Recognition Memory | Novel Object Recognition (NOR) | Rat, Mouse | Assesses the ability to distinguish between a familiar and a novel object.[2] |
| Spatial Learning & Memory | Morris Water Maze (MWM) | Rat, Mouse | Evaluates spatial navigation and memory consolidation.[2] |
| Cognitive Flexibility | Attentional Set-Shifting Task (ASST) | Rat, Mouse | Measures the ability to shift attention between different perceptual dimensions.[2] |
| Attention & Vigilance | 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat, Mouse | Assesses sustained and selective attention.[9] |
| Working Memory | Y-Maze Spontaneous Alternation | Rat, Mouse | Based on the innate tendency of rodents to explore novel environments.[10] |
Protocol 2.2.1: Novel Object Recognition (NOR) Task
Objective: To assess short-term recognition memory.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two identical objects (familiarization phase).
-
One novel object (testing phase).
-
Video recording and analysis software.
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 10 minutes for 2-3 consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specified duration (e.g., 1 hour). Administer amphetamine or vehicle during this period.
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Analysis: Measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index (DI) is calculated as: (Time with novel object - Time with familiar object) / (Total exploration time).
Caption: Experimental Workflow for the Novel Object Recognition (NOR) Task.
Clinical Assessment Protocols: Human Studies
Human studies are essential for confirming the cognitive-enhancing effects of amphetamine in a clinical or healthy population. A double-blind, placebo-controlled, crossover design is the gold standard for such investigations.[11]
Participant Selection and Ethical Considerations
-
Inclusion/Exclusion Criteria: Clearly define criteria based on age, health status, and absence of psychiatric or cardiovascular conditions.[4]
-
Informed Consent: All participants must provide written informed consent after being fully informed of the study's procedures, potential risks, and benefits.[12]
-
Ethical Review: The study protocol must be approved by an Institutional Review Board (IRB) or an equivalent ethics committee.[13][14] The use of stimulants for enhancement in healthy individuals raises complex ethical questions that must be carefully considered.[15][16]
Standardized Cognitive Test Batteries
A comprehensive battery of validated, computerized cognitive tests should be used to assess various domains.
| Cognitive Domain | Standardized Test | Description |
| Working Memory | N-Back Task, Digit Span | Assesses the ability to hold and manipulate information in mind.[17][18] |
| Inhibitory Control | Go/No-Go Task, Stroop Task | Measures the ability to suppress prepotent responses.[17][19] |
| Processing Speed | Digit Symbol Substitution Test (DSST) | Evaluates the speed and accuracy of perceptual and motor processes.[20] |
| Episodic Memory | Word Recall, Rey Auditory Verbal Learning Test (RAVLT) | Assesses the ability to learn and remember new information.[21] |
| Decision Making | Iowa Gambling Task (IGT) | Measures decision-making under uncertainty.[20] |
| Cognitive Flexibility | Wisconsin Card Sorting Test (WCST) | Evaluates the ability to shift cognitive sets.[20] |
Protocol 3.2.1: Double-Blind, Placebo-Controlled Crossover Study
Objective: To assess the acute effects of a single dose of amphetamine on cognitive performance in healthy adults.
Materials:
-
Amphetamine salt capsules (e.g., 10 mg, 20 mg).
-
Identical placebo capsules.
-
Computerized cognitive test battery.
-
Standardized questionnaires for subjective effects (e.g., mood, alertness).
Procedure:
-
Screening Visit: Assess eligibility, obtain informed consent, and collect baseline demographic and health information.
-
Session 1:
-
Administer baseline cognitive tests and questionnaires.
-
Administer either amphetamine or placebo in a randomized, double-blind manner.
-
After a predetermined absorption period (e.g., 60-90 minutes), re-administer the cognitive tests and questionnaires.
-
-
Washout Period: A sufficient washout period (e.g., at least one week) is required between sessions to prevent carryover effects.
-
Session 2:
-
Repeat the procedures from Session 1, with the participant receiving the alternative treatment (amphetamine or placebo).
-
-
Data Analysis: Compare cognitive performance and subjective ratings between the amphetamine and placebo conditions using appropriate statistical methods (e.g., repeated measures ANOVA).
Data Interpretation and Considerations
-
Baseline Performance: The effects of amphetamine can be modulated by an individual's baseline cognitive abilities, with some studies suggesting greater improvement in lower-performing individuals.[21]
-
Motivational Effects: It is crucial to distinguish between direct cognitive enhancement and indirect effects on motivation and arousal.[19][22] Amphetamine can increase task saliency and motivation, which may contribute to improved performance.[1]
-
Subjective vs. Objective Effects: Participants often perceive a greater cognitive enhancement than is objectively measured.[19] Therefore, both subjective and objective measures should be collected and analyzed.
-
Practice Effects: In repeated testing designs, practice effects can confound the results. A control group or appropriate statistical controls should be used to account for this.[17]
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic investigation of the cognitive-enhancing effects of amphetamine salts. By employing a combination of preclinical and clinical methodologies, researchers can gain a deeper understanding of the neurobiological mechanisms underlying these effects and their potential therapeutic applications. Adherence to rigorous experimental design, standardized assessment tools, and strict ethical guidelines is paramount to generating reliable and meaningful data in this field of research.
References
- Benchchem. (n.d.). Methodology for Assessing Amphetamine's Effect on Cognitive Function in Rats: Application Notes and Protocols.
-
Wikipedia. (2024). Amphetamine. Retrieved from [Link]
-
Stahl, S. M. (2017). Amphetamine. StatPearls. Retrieved from [Link]
-
McLachlan, J. C. (2015). Ethical issues with cognitive enhancement. The Obstetrician & Gynaecologist, 17(3), 207-211. Retrieved from [Link]
-
NIH Intramural Research Program. (2023). Discovering how amphetamine works in the brain. Retrieved from [Link]
-
USDTL. (2025). Drug Classes and Neurotransmitters: Amphetamine, Cocaine, and Hallucinogens. Retrieved from [Link]
-
Arnsten, A. F., & Dudley, A. G. (2005). The cognition-enhancing effects of psychostimulants involve direct action in the prefrontal cortex. Biological psychiatry, 57(11), 1389-1397. Retrieved from [Link]
-
2-Minute Neuroscience. (2018). 2-Minute Neuroscience: Amphetamine [Video]. YouTube. Retrieved from [Link]
-
Young, J. W., et al. (2011). Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task. Neuropsychopharmacology, 36(7), 1479-1490. Retrieved from [Link]
-
Verster, C., & van Niekerk, A. A. (2012). Moral perspectives on stimulant use by healthy students. South African Medical Journal, 102(3), 154-156. Retrieved from [Link]
-
Stahl, S. M. (2010). Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder. Journal of Clinical Psychiatry, 71(1), 10-12. Retrieved from [Link]
-
Carmack, S. A., et al. (2014). Animal model of methylphenidate's long-term memory-enhancing effects. Learning & memory, 21(2), 82-89. Retrieved from [Link]
-
Bagot, K. S., & Kaminer, Y. (2014). Efficacy of stimulants for cognitive enhancement in non-attention deficit hyperactivity disorder youth: a systematic review. Addiction, 109(4), 547-557. Retrieved from [Link]
-
Singh, I. (2007). Clinical implications of ethical concepts: moral self-understandings in children taking methylphenidate for ADHD. Clinical child psychology and psychiatry, 12(2), 167-182. Retrieved from [Link]
-
Pehek, E. A., & Schechter, M. D. (1994). Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices. Neuroscience & Biobehavioral Reviews, 18(2), 275-282. Retrieved from [Link]
-
Vrecko, S. (2013). Enhancement stimulants: perceived motivational and cognitive advantages. Frontiers in systems neuroscience, 7, 54. Retrieved from [Link]
-
Parker, M. O., et al. (2021). The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish. Psychopharmacology, 238(5), 1331-1345. Retrieved from [Link]
-
Badiani, A., et al. (1998). Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty. Journal of Neuroscience, 18(24), 10579-10593. Retrieved from [Link]
-
Martha J. Farah. (2005). Might stimulant drugs support moral agency in ADHD children?. Journal of Medical Ethics, 31(7), 381-384. Retrieved from [Link]
-
Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology, 38(1), 122-139. Retrieved from [Link]
-
Weyandt, L. L., et al. (2017). Neurocognitive enhancement or impairment? A systematic meta-analysis of prescription stimulant effects on processing speed, decision-making, planning, and cognitive perseveration. Journal of clinical and experimental neuropsychology, 39(10), 951-968. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2021). Ethical and Legal Principles Related to the Clinical Use of Psychoactive Drugs. National Academies Press. Retrieved from [Link]
-
Shalev, L., et al. (2020). The interactive effects of test-retest and methylphenidate administration on cognitive performance in youth with ADHD: A double-blind placebo-controlled crossover study. Neuropsychologia, 146, 107553. Retrieved from [Link]
-
Al-Imam, A. (2022). Systematic reviews of the acute effects of amphetamine on working memory and other cognitive performances in healthy individuals, with a focus on the potential influence of personality traits. Brain and Behavior, 12(10), e2758. Retrieved from [Link]
-
Gualtieri, C. T., & Johnson, L. G. (2008). Cognitive Testing to Identify Children With ADHD Who Do and Do Not Respond to Methylphenidate. Journal of Attention Disorders, 12(2), 167-175. Retrieved from [Link]
-
Ilieva, I. P. (2016). Cognitive Enhancement With Stimulants: Effects and Correlates. ScholarlyCommons. Retrieved from [Link]
-
Weyandt, L. L., et al. (2018). Neurocognitive Enhancement or Impairment? A Systematic Meta-Analysis of Prescription Stimulant Effects on Processing Speed, Decision-Making, Planning, and Cognitive Perseveration. Journal of Clinical and Experimental Neuropsychology, 40(6), 529-546. Retrieved from [Link]
-
Clearvue Health. (2024). How Does Adderall (Amphetamines) Enhance Cognitive Performance? | Evidence Summary. Retrieved from [Link]
-
Murillo-Rodríguez, E., et al. (2017). Stimulant drugs to promote the awake state and cognitive performance: do they really work?. Revista de investigacion clinica, 69(4), 185-192. Retrieved from [Link]
Sources
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. Animal models of amphetamine psychosis: neurotransmitter release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cognitive and behavioral effects of D-amphetamine and nicotine sensitization in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic reviews of the acute effects of amphetamine on working memory and other cognitive performances in healthy individuals, with a focus on the potential influence of personality traits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethical and Legal Principles Related to the Clinical Use of Psychoactive Drugs - Novel Molecular Targets for Mood Disorders and Psychosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Moral perspectives on stimulant use by healthy students [scielo.org.za]
- 14. Clinical implications of ethical concepts: moral self-understandings in children taking methylphenidate for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. safpj.co.za [safpj.co.za]
- 16. Might stimulant drugs support moral agency in ADHD children? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The interactive effects of test-retest and methylphenidate administration on cognitive performance in youth with ADHD: A double-blind placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DSpace [repository.upenn.edu]
- 20. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 21. Efficacy of stimulants for cognitive enhancement in non-attention deficit hyperactivity disorder youth: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Enhancement stimulants: perceived motivational and cognitive advantages [frontiersin.org]
Application Notes and Protocols for Amphetamine Aspartate Monohydrate as a Reference Standard
Introduction: The Critical Role of a Well-Defined Reference Standard
In the landscape of pharmaceutical research, drug development, and forensic analysis, the accuracy and reproducibility of analytical data are paramount. This necessitates the use of highly pure and well-characterized reference standards. Amphetamine aspartate monohydrate serves as a crucial reference material for the qualitative and quantitative analysis of amphetamine. Its defined stoichiometric composition, including the water of hydration, provides a stable and reliable basis for calibration and validation of analytical methods.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of amphetamine aspartate monohydrate as a reference standard. We will delve into its physicochemical properties, regulatory context, and detailed protocols for its application in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). The causality behind experimental choices is explained to ensure a deep understanding and successful implementation of these methods.
Physicochemical Properties and Regulatory Status
Amphetamine aspartate monohydrate is a hydrated salt form that combines amphetamine with aspartic acid.[1] Understanding its specific properties is fundamental to its correct handling and application in analytical workflows.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₅N₃O₅ | [1][2] |
| Molecular Weight | 421.5 g/mol | [1][2] |
| CAS Number | 851591-76-9 | [1][2] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| pKa of Amphetamine | 9.9 | [3] |
Regulatory Context and Handling
Amphetamine is a central nervous system stimulant and is classified as a Schedule II controlled substance in the United States by the Drug Enforcement Administration (DEA).[4][5][6] The handling, storage, and use of amphetamine aspartate monohydrate as a reference standard are subject to stringent federal regulations (21 CFR Part 1300 to end).[7]
-
Licensing: Researchers and laboratories must possess the appropriate DEA registration to procure and use this reference standard.
-
Storage: The standard should be stored in its original, tightly sealed container, protected from light and moisture, and in a secure, locked location to prevent unauthorized access.[8][9][10] Adherence to the storage conditions specified by the supplier is crucial to maintain its purity and stability.
-
Disposal: Disposal of any unused or expired reference standard must be conducted in accordance with DEA regulations and institutional policies for controlled substances.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation, identification, and quantification of amphetamine in various matrices, including pharmaceutical formulations and biological samples.[3][11] The use of a well-characterized reference standard like amphetamine aspartate monohydrate is essential for accurate quantification.
Principle of Separation
For amphetamine analysis, reversed-phase HPLC is a common and effective method.[12] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Amphetamine, being a basic and slightly hydrophobic compound, can be retained and separated using this technique.[13]
Experimental Workflow: HPLC
Caption: Workflow for quantitative analysis of amphetamine using HPLC.
Detailed HPLC Protocol
Objective: To quantify the concentration of amphetamine in a sample using amphetamine aspartate monohydrate as a reference standard.
Materials:
-
Amphetamine Aspartate Monohydrate Reference Standard (RS)
-
HPLC grade acetonitrile (MeCN)[12]
-
HPLC grade water
-
Phosphoric acid or Formic acid[12]
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting ratio is 40:60 MeCN:Buffer.[12]
-
Rationale: The buffer controls the pH of the mobile phase. Since amphetamine is a weak base (pKa 9.9), maintaining a pH below its pKa will ensure it is in its ionized form, which can improve peak shape and retention on a reversed-phase column.[3]
-
Degas the mobile phase to prevent air bubbles in the system.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount (e.g., 10 mg) of Amphetamine Aspartate Monohydrate RS.
-
Quantitatively transfer the standard to a volumetric flask (e.g., 10 mL) and dissolve in the mobile phase to obtain a known concentration.
-
Causality: The accuracy of the final result is directly dependent on the precise weighing of the reference standard.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5-6 standards) covering the expected concentration range of the unknown sample.
-
-
Sample Preparation:
-
Prepare the unknown sample by dissolving it in the mobile phase. If the sample is in a complex matrix, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[14]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for amphetamine. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (40:60 v/v) | Common mobile phase for amphetamine analysis.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Increased temperature can improve peak shape and reduce run time.[15] |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | UV at 257 nm or 270 nm | Amphetamine exhibits UV absorbance in this range.[12][16] |
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the unknown samples.
-
Record the chromatograms and peak areas.
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area of the amphetamine peak versus the concentration of the calibration standards.
-
Determine the concentration of amphetamine in the unknown sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of amphetamines, often considered the "gold standard" in forensic toxicology.[17] It offers high sensitivity and specificity.
Principle of Analysis
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. Due to the polar nature of amphetamine, derivatization is often required to improve its volatility and chromatographic performance.[18][19]
Experimental Workflow: GC-MS
Caption: General workflow for amphetamine analysis by GC-MS.
Detailed GC-MS Protocol
Objective: To identify and quantify amphetamine in a sample using amphetamine aspartate monohydrate as a reference standard, following derivatization.
Materials:
-
Amphetamine Aspartate Monohydrate Reference Standard (RS)
-
Deuterated amphetamine internal standard (e.g., Amphetamine-d5)
-
Derivatizing agent: Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA)[18][20][21]
-
Organic solvents (e.g., methanol, ethyl acetate)
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Amphetamine Aspartate Monohydrate RS in methanol.
-
Prepare working standards by diluting the stock solution.
-
To each standard and sample, add a known amount of the internal standard (e.g., Amphetamine-d5).
-
Rationale: An internal standard is crucial for accurate quantification in GC-MS as it corrects for variations in extraction efficiency, derivatization yield, and injection volume.[22]
-
-
Extraction (if necessary):
-
For complex matrices like biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the amphetamine.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract (or an aliquot of the standard), add the derivatizing agent (e.g., 50 µL of HFBA) and a solvent (e.g., 50 µL of ethyl acetate).
-
Cap the vial and heat at a specified temperature (e.g., 70°C for 20 minutes).
-
Causality: Derivatization replaces the active hydrogens on the amine group with a non-polar group, which increases the volatility and thermal stability of the amphetamine molecule, leading to better peak shape and sensitivity in the GC.[18]
-
After cooling, evaporate the excess reagent and solvent, and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the derivatized analyte. |
| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for optimal separation. |
| Oven Program | Start at 80°C, ramp to 280°C at 10-20°C/min | A temperature ramp is used to separate compounds with different boiling points. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides a complete mass spectrum for library matching. SIM mode increases sensitivity and selectivity for quantification by monitoring specific ions.[22] |
-
Analysis and Data Processing:
-
Inject the derivatized standards and samples into the GC-MS.
-
Identification: In full scan mode, compare the mass spectrum of the peak in the sample chromatogram with the mass spectrum of the derivatized amphetamine standard and with a reference library (e.g., NIST).
-
Quantification: In SIM mode, monitor characteristic ions for the derivatized amphetamine and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Calculate the concentration of amphetamine in the sample from this curve.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of substances by measuring the absorption of infrared radiation.[23] It is particularly useful for the preliminary identification of bulk drug samples.
Principle of Analysis
When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.[23] For amphetamine aspartate monohydrate, the spectrum will show characteristic peaks for the amine group, aromatic ring, alkyl groups, carboxylate group (from aspartate), and the O-H stretch from the water of hydration.
Experimental Workflow: FTIR
Caption: Workflow for substance identification using FTIR-ATR.
Detailed FTIR Protocol
Objective: To identify an unknown substance as amphetamine by comparing its FTIR spectrum to that of amphetamine aspartate monohydrate reference standard.
Materials:
-
Amphetamine Aspartate Monohydrate Reference Standard (RS)
-
Unknown solid sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[23]
-
Rationale: The ATR technique is ideal for analyzing solid powders with minimal to no sample preparation. It provides reproducible qualitative analysis by measuring the surface properties of the sample.[23]
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Reference Standard Analysis:
-
Place a small amount of the Amphetamine Aspartate Monohydrate RS onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Unknown Sample Analysis:
-
Place a small amount of the unknown sample on the ATR crystal.
-
Apply pressure and collect the spectrum using the same parameters as the reference standard.
-
-
Data Analysis:
-
Use the spectrometer software to overlay the spectrum of the unknown sample with the spectrum of the Amphetamine Aspartate Monohydrate RS.
-
Visually inspect the spectra for a match in peak positions, shapes, and relative intensities.
-
Additionally, the spectrum of the unknown can be searched against a commercial or user-created spectral library to confirm the identification.[23] A high-quality match provides strong evidence for the identity of the substance.
-
Conclusion
Amphetamine aspartate monohydrate is an indispensable tool for ensuring the quality and accuracy of analytical data in research and regulated environments. Its use as a reference standard, when coupled with validated analytical methods, provides a solid foundation for the identification and quantification of amphetamine. The protocols detailed in this guide for HPLC, GC-MS, and FTIR are designed to be robust and reliable, empowering scientists to generate data with the highest degree of confidence. Adherence to these methodologies, along with strict compliance with regulatory and safety guidelines, is essential for the successful application of this critical reference material.
References
- Vulcanchem. (n.d.). Amphetamine aspartate monohydrate (851591-76-9) for sale.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Amphetamine.
- Kala, M., et al. (2016). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). PMC - PubMed Central.
- Patel, R., et al. (2021). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form.
- Cayman Chemical. (n.d.). Amphetamine Analytical Standards Panel.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine.
- DailyMed. (n.d.). DEXTROAMPHETAMINE SACCHARATE, AMPHETAMINE ASPARTATE MONOHYDRATE, DEXTROAMPHETAMINE SULFATE AND AMPHETAMINE SULFATE capsule.
- Trungtamthuoc.com. (n.d.). USP-NF Amphetamine Sulfate 2025.
- DEA.gov. (n.d.). The Controlled Substances Act.
- U.S. Food and Drug Administration. (n.d.). Amphetamine Sulfate; Dextroamphetamine Saccharate.
- Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis.
- Wang, Y., et al. (2024). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. PMC - PubMed Central.
- DeRuiter, J., et al. (2004). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl.
- PubChem. (n.d.). Amphetamine aspartate monohydrate.
- US Pharmacopeia (USP). (n.d.). Use & Storage of Reference Standards.
- DEA Diversion Control Division. (2023). Practitioner's Manual.
- Journal of IMAB. (2017).
- Drugs.com. (n.d.). Amphetamine Monograph for Professionals.
- ResearchGate. (2016). Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography.
- ResearchGate. (2014). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
- Federal Register. (2022). Exempt Chemical Preparations Under the Controlled Substances Act.
- PubMed. (1992). Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine.
- UNODC. (n.d.). AMPHETAMINES (AMPH) Gas Chromatography/Mass Spectrometry (GC-MS).
- U.S. Food and Drug Administration. (n.d.). Draft Guidance on Amphetamine Aspartate; Amphetamine Sulfate; Dextroamphetamine Saccharate.
- U.S. Food and Drug Administration. (2023). Stimulants DSC.
- PubMed. (2005). A new GC-MS method for the determination of five amphetamines in human hair.
- eCFR. (n.d.). 21 CFR Chapter II -- Drug Enforcement Administration, Department of Justice.
- eCFR. (n.d.). 21 CFR 205.50 -- Minimum requirements for the storage and handling of prescription drugs and for the establishment and maintenance of prescription drug distribution records.
- Sigma-Aldrich. (n.d.). The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE.
- Drugs.com. (n.d.). Dextroamphetamine Saccharate, Amphetamine Aspartate, Dextroamphetamine Sulfate, Amphetamine Sulfate ER Capsules: Package Insert / Prescribing Info / MOA.
- DEA. (2016). Orange Book - List of Controlled Substances and Regulated Chemicals.
- SlidePlayer. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone.
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- American Laboratory. (n.d.). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories.
- IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy.
Sources
- 1. Amphetamine aspartate monohydrate (851591-76-9) for sale [vulcanchem.com]
- 2. Amphetamine aspartate monohydrate | C22H35N3O5 | CID 71587816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 4. DailyMed - DEXTROAMPHETAMINE SACCHARATE, AMPHETAMINE ASPARTATE MONOHYDRATE, DEXTROAMPHETAMINE SULFATE AND AMPHETAMINE SULFATE- dextroamphetamine saccharate, amphetamine aspartate monohydrate, dextroamphetamine sulfate, and amphetamine sulfate capsule [dailymed.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. eCFR :: 21 CFR Chapter II -- Drug Enforcement Administration, Department of Justice [ecfr.gov]
- 8. usp.org [usp.org]
- 9. fda.gov [fda.gov]
- 10. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. 使用分子印迹聚合物SPE提取安非他明及相关药物 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. trungtamthuoc.com [trungtamthuoc.com]
- 17. journal-imab-bg.org [journal-imab-bg.org]
- 18. jfda-online.com [jfda-online.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. A new GC-MS method for the determination of five amphetamines in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanlaboratory.com [americanlaboratory.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Amphetamine Aspartate Monohydrate
Welcome to the technical support center for the analysis of amphetamine aspartate monohydrate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and robust analytical outcomes.
Understanding the Analyte: Amphetamine Aspartate Monohydrate
Amphetamine aspartate monohydrate is a salt form of amphetamine, a potent central nervous system stimulant.[1] A thorough understanding of its physicochemical properties is the foundation for developing a successful LC-MS/MS method.
| Property | Value | Significance for LC-MS/MS Analysis |
| Molecular Formula | C₁₃H₂₀N₂O₄ | The empirical formula of the amphetamine aspartate salt. The active component, amphetamine, has the formula C₉H₁₃N. |
| Molecular Weight | 268.31 g/mol | This is the molecular weight of the amphetamine aspartate salt. For mass spectrometry, the molecular weight of the amphetamine base (135.21 g/mol ) is used to determine the precursor ion.[2] |
| pKa | ~9.9 | As a primary amine, amphetamine is basic.[3][4] The pKa indicates it will be protonated (positively charged) in acidic mobile phases (pH < 9.9), which is crucial for retention on reversed-phase columns and for ionization.[3][4][5] |
| Solubility | Amphetamine base is slightly soluble in water and soluble in alcohols like ethanol.[1][4][6][7] | This informs the choice of sample preparation solvents and mobile phase composition. The use of organic solvents like methanol or acetonitrile is necessary for elution from reversed-phase columns. |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of amphetamine aspartate monohydrate.
Q1: What is the best ionization technique for amphetamine analysis?
A1: Electrospray ionization (ESI) in positive ion mode (ESI+) is the most effective and widely used technique for amphetamine analysis. Due to its basic nature (pKa ≈ 9.9), the primary amine group of amphetamine is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable [M+H]⁺ ion. This protonation is essential for efficient ionization and detection by the mass spectrometer.
Q2: What are the typical precursor and product ions for amphetamine in MS/MS analysis?
A2: For amphetamine (molecular weight of the free base is 135.21 g/mol ), the protonated molecule ([M+H]⁺) at m/z 136.1 is typically selected as the precursor ion. Common product ions for Multiple Reaction Monitoring (MRM) include m/z 119.1, 91.1, and 65.1. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity and specificity. Always confirm at least two product ions for confident identification.
Q3: Should I use a chiral or achiral column for my analysis?
A3: The choice depends on your research question. Amphetamine exists as two enantiomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), which have different pharmacological activities.
-
Achiral columns (e.g., C18): These are sufficient if you only need to quantify the total amphetamine concentration and do not need to differentiate between the enantiomers.
-
Chiral columns: These are necessary if you need to separate and quantify the individual d- and l-enantiomers. This is often a requirement in clinical and forensic toxicology to determine the source of the amphetamine (e.g., prescribed medication vs. illicit use).
Q4: How can I prevent the loss of amphetamine during sample preparation?
A4: Amphetamine is a relatively volatile compound, and its loss can occur during solvent evaporation steps. To minimize this, it is recommended to add a small amount of acid (e.g., hydrochloric acid in methanol) to the sample before evaporation.[8] This converts the amphetamine to its non-volatile salt form, preventing evaporative losses.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Chromatography Issues
Problem 1: Poor peak shape (tailing) for the amphetamine peak.
-
Underlying Cause: Peak tailing for basic compounds like amphetamine in reversed-phase chromatography is often caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based column packing material.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Explanation:
-
Lower Mobile Phase pH: By operating at a pH of 2.5-3.5, the residual silanol groups are protonated and thus neutral, minimizing the secondary ionic interactions that cause peak tailing.[9] Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry.
-
Column Selection: Modern, high-purity silica columns have a lower concentration of residual silanols. End-capping further deactivates these sites. Polar-embedded columns can also provide good peak shape for basic compounds.
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including tailing. Reconstituting the final sample extract in the starting mobile phase composition is a best practice.
-
Problem 2: Inconsistent retention times.
-
Underlying Cause: Fluctuations in mobile phase composition, column temperature, or inadequate column equilibration can lead to retention time shifts.
-
Solutions:
-
Mobile Phase Preparation: Prepare mobile phases fresh and ensure accurate mixing. Use a high-quality buffer or acid to maintain a consistent pH.
-
Column Temperature: Use a column oven to maintain a constant and uniform temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Mass Spectrometry Issues
Problem 3: Low sensitivity or no signal.
-
Underlying Cause: This can stem from several factors, including poor ionization, incorrect MS parameters, or issues with the instrument itself.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no MS signal.
-
Detailed Explanation:
-
Tuning and Calibration: Regular tuning and calibration are essential for ensuring mass accuracy and optimal instrument performance.
-
ESI Source Optimization: The efficiency of desolvation and ionization is highly dependent on source parameters. Systematically optimize the spray voltage, nebulizer gas flow, drying gas flow, and temperature to maximize the signal for amphetamine.
-
MRM Optimization: The choice of product ions and the collision energy used to generate them are critical for sensitivity and specificity. Infuse a standard solution of amphetamine directly into the mass spectrometer to determine the optimal collision energy for each MRM transition.
-
Problem 4: High background noise or matrix effects (ion suppression).
-
Underlying Cause: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can compete with the analyte for ionization in the ESI source, leading to a suppressed signal and poor quantitative accuracy.[11][12]
-
Solutions:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation or liquid-liquid extraction for reducing matrix effects.
-
Chromatographic Separation: Adjust the chromatographic gradient to separate the amphetamine peak from the regions where ion suppression is most significant.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., amphetamine-d5) is the best way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of ion suppression, allowing for accurate quantification.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
-
Experimental Protocols
Protocol 1: Basic Reversed-Phase LC-MS/MS Method
This protocol provides a starting point for the analysis of total amphetamine.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., amphetamine-d5).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC Parameters:
-
Column: C18, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute amphetamine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Amphetamine: 136.1 -> 119.1 (Quantifier), 136.1 -> 91.1 (Qualifier).
-
Amphetamine-d5: 141.1 -> 124.1.
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures for your specific instrument.
-
References
-
Amphetamine - Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]
-
Would amphetamine be soluble in ethyl alcohol, and why? (n.d.). Homework.Study.com. Retrieved January 30, 2026, from [Link]
-
Amphetamine. (n.d.). Deranged Physiology. Retrieved January 30, 2026, from [Link]
- Wang, Y., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Journal of Xenobiotics, 15.
-
Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020, October 21). Restek. Retrieved January 30, 2026, from [Link]
-
AMPHETAMINE. (2005, May 5). SWGDrug. Retrieved January 30, 2026, from [Link]
-
Amphetamine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved January 30, 2026, from [Link]
-
Amphetamine drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved January 30, 2026, from [Link]
- Wang, Y., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(1), 102.
- Concheiro, M., et al. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine.
-
Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. (2015, June 2). Agilent Technologies. Retrieved January 30, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved January 30, 2026, from [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). LCGC International - Chromatography Online. Retrieved January 30, 2026, from [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base. Retrieved January 30, 2026, from [Link] sintomi_soluzioni/237593-What-are-common-causes-of-peak-tailing-when-running-a-reverse-phase-LC-column
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
- Al-Ghamdi, H. A., et al. (2020). Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. Journal of King Saud University - Science, 32(3), 2057-2064.
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Griffith Research Online. Retrieved January 30, 2026, from [Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. Retrieved January 30, 2026, from [Link]
-
Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Product Quality Review(s). (2017, January 27). accessdata.fda.gov. Retrieved January 30, 2026, from [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved January 30, 2026, from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. Retrieved January 30, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 30, 2026, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International - Chromatography Online. Retrieved January 30, 2026, from [Link]
-
HPLC-MS/MS of Highly Polar Compounds. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved January 30, 2026, from [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 30, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]
Sources
- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. D/L-AMPHETAMINE HYDROCHLORIDE CAS#: 300-62-9 [m.chemicalbook.com]
- 5. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. homework.study.com [homework.study.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.waters.com [support.waters.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Troubleshooting poor peak shape in amphetamine HPLC analysis
Topic: Troubleshooting Poor Peak Shape in Amphetamine HPLC Analysis Role: Senior Application Scientist Status: Active Guide
Introduction: The "Basic" Problem
As a Senior Application Scientist, I frequently field calls about amphetamine analysis, and 90% of them start the same way: "My retention times are stable, but the peak looks like a shark fin."
The root cause is chemical fundamentalism. Amphetamine is a basic amine with a
When the positively charged amphetamine interacts with the negatively charged silanol, you get a secondary retention mechanism (ion-exchange) acting alongside the intended hydrophobic interaction. This "drag" causes the classic tailing peak.
This guide moves beyond generic advice to address the specific physicochemical behavior of amphetamine in HPLC workflows.
Module 1: The Tailing Peak (Asymmetry > 1.5)
Symptom: The peak rises sharply but drags out significantly on the right side. Diagnosis: Secondary Silanol Interaction or Column Bed Deformation.
The Mechanism
Standard Reversed-Phase Chromatography (RPC) relies on hydrophobic partitioning. However, basic drugs like amphetamine are "silanol seekers." If your mobile phase pH is between 4 and 8, silanols are ionized (
Troubleshooting Protocol
Q: I am using a standard C18 column with Formic Acid (0.1%). Why is it tailing?
A: Formic acid is a weak acid. It often fails to lower the pH sufficiently to suppress silanol ionization (
-
Immediate Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% – 0.1%. TFA is a strong acid (
) that achieves two goals:-
Lowers pH < 2.5, protonating silanols (
) so they are neutral. -
Forms a hydrophobic ion-pair with amphetamine, improving retention and shape.
-
-
Modern Fix (High pH): If you are using a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH), switch to Ammonium Hydroxide (pH 10.5) . At this pH, amphetamine is neutral (un-ionized) and ignores silanols entirely.
Q: I cannot use TFA because I am using MS detection (Signal Suppression). A: TFA causes severe ion suppression in Electrospray Ionization (ESI).
-
Alternative: Use Difluoroacetic acid (DFA) or a specific "MS-grade" low-background TFA.
-
Buffer Strategy: Use Ammonium Formate (10–20 mM) adjusted to pH 3.0. The ionic strength of the buffer helps mask silanol sites better than formic acid alone.
Visualizing the Mechanism
Figure 1: Mechanism of silanol-induced tailing and the corrective action of low pH/TFA.
Module 2: Peak Fronting (Asymmetry < 0.9)
Symptom: The peak rises slowly and drops sharply (shark fin pointing left). Diagnosis: Solubility mismatch or Column Overload.
Q: My standard looks fine, but my concentrated sample fronts. Why? A: This is likely Volume Overload caused by the sample diluent.
-
The Cause: If you dissolve amphetamine in 100% Methanol but your Mobile Phase starts at 95% Water, the strong solvent (MeOH) carries the drug through the column faster than the mobile phase can equilibrate it. The band spreads forward.
-
The Fix: match your sample diluent to the starting mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
Q: I am injecting a high concentration for impurity analysis. A: You may be experiencing Mass Overload . Amphetamine salts are highly soluble, but the stationary phase has a finite capacity.
-
The Fix: Increase the column surface area. Switch from a standard C18 (100 Å pore size) to a high-load column or increase column diameter (e.g., 2.1mm
4.6mm).
Module 3: Peak Splitting & Doublets
Symptom: The peak has a shoulder or is split into two distinct maxima. Diagnosis: Physical flow path disruption.[1]
Q: Is my column dead? A: Not necessarily, but the inlet might be clogged.
-
Inlet Void: If the pump was shut off under high pressure, the sudden shock can create a void at the head of the column.
-
Test: Reverse the column and flush into a beaker (do not connect to detector). If the split disappears on a standard, the column inlet was the issue.
-
-
Frit Blockage: Particulates from the sample (common in forensic/urine analysis) clog the inlet frit.
Summary of Troubleshooting Data
| Parameter | Recommended Setting | Why? |
| Column Type | L1 (C18) | Regulatory standard (USP).[3] |
| Stationary Phase | End-capped or Hybrid (BEH/HPH) | "End-capping" covers silanols; Hybrids resist high pH. |
| Mobile Phase pH | 2.0 – 2.5 (Acidic) | Protonates silanols ( |
| Alternative pH | > 10.5 (Basic) | Suppresses Amphetamine ionization ( |
| Buffer/Additive | TFA (0.05-0.1%) | "Gold Standard" for peak shape; acts as ion-pair reagent. |
| Wavelength | 210 nm or 254 nm | Amphetamine has weak UV absorbance; 210 nm is sensitive but noisy; 254 nm is robust. |
Standard Operating Protocol (The "Gold Standard")
If you are setting up a new method or validating against USP standards, use this baseline configuration. This aligns with USP Monograph requirements but includes modern optimization.
Instrumentation & Column
-
System: HPLC or UHPLC with UV detection.[4]
-
Column: C18 (USP L1), 4.6 x 150 mm, 5 µm (or 3.5 µm for better resolution).
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.
-
Reagents
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Note: Always add TFA to both lines to prevent baseline drift during gradients.
Method Parameters
-
Flow Rate: 1.0 – 1.5 mL/min.
-
Temperature: 30°C (Controls viscosity and kinetics).
-
Injection Volume: 10 µL.
-
Detection: 254 nm (Primary), 210 nm (Secondary for impurities).
Diagnostic Workflow
Figure 2: Diagnostic logic tree for Amphetamine peak shape issues.
References
-
USP Monograph. Amphetamine Sulfate.[5] United States Pharmacopeia (USP-NF).[5][6] (Requires Subscription) / General Reference: .
-
Agilent Technologies. Analysis of Basic Compounds in HPLC. Technical Guide.[7][8]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note.
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Chromatography Online. Troubleshooting Peak Tailing in HPLC. LCGC International.
Sources
- 1. agilent.com [agilent.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mac-mod.com [mac-mod.com]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimization of Microdialysis Probe Recovery for Amphetamine Studies
Welcome to the Technical Support Center for microdialysis applications in amphetamine research. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting strategies for optimizing microdialysis probe recovery. As Senior Application Scientists, we understand the nuances of these experiments and have structured this guide to address the most common challenges you may encounter.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding microdialysis for amphetamine studies.
Q1: What is a typical in vitro recovery rate for amphetamine?
A: The in vitro recovery of amphetamine can vary significantly based on experimental parameters. However, studies have reported recovery rates for amphetamine and similar molecules to be in the range of 10-40% at common perfusion flow rates (e.g., 1-2 µL/min).[1][2] For instance, one study observed an average in vitro recovery of 39.7% for methamphetamine and 40.4% for amphetamine at a flow rate of 1 µL/min with a 2 mm membrane probe.[3] It is crucial to determine the specific recovery for your probe and experimental setup.
Q2: How does the perfusion flow rate impact amphetamine recovery?
A: The perfusion flow rate is inversely related to the relative recovery of an analyte.[1][4] Slower flow rates allow for more time for the analyte to diffuse across the probe's semipermeable membrane, resulting in a higher concentration in the dialysate and thus, a higher relative recovery.[2][5] Conversely, faster flow rates decrease the residence time of the perfusate within the probe, leading to lower relative recovery.[6] For example, decreasing the flow rate from 2 µL/min to 0.1 µL/min can more than triple the recovery rate for small molecules.[5]
Q3: What is the ideal perfusion fluid for amphetamine microdialysis in the brain?
A: The most commonly used perfusion fluid for central nervous system (CNS) microdialysis is an artificial cerebrospinal fluid (aCSF) or Ringer's solution.[7][8] These solutions are formulated to be isoosmotic and closely mimic the ionic composition of the extracellular fluid in the brain, minimizing fluid shifts and tissue disruption.[1] It's important that the perfusion fluid does not interfere with the analysis of amphetamine or endogenous neurotransmitters.
Q4: Can I reuse my microdialysis probe for multiple experiments?
A: It is generally not recommended to reuse microdialysis probes, especially in in vivo experiments.[9] Protein accumulation on the dialysis membrane can occur, which can block the pores and alter the recovery characteristics of the probe over time.[10] For optimal and consistent results, it is best practice to use a new, pre-calibrated probe for each animal.
Q5: How long should I wait after probe implantation before starting my experiment?
A: A recovery period of at least 24 hours after surgical implantation of the microdialysis probe is recommended.[11] This allows for the initial tissue trauma, inflammation, and disruption to the blood-brain barrier caused by the probe insertion to subside, leading to more stable and reliable baseline measurements.[2][11]
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during microdialysis experiments for amphetamine studies.
Problem 1: Low or No Amphetamine Recovery
Low or absent amphetamine in your dialysate samples is a critical issue. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low or no amphetamine recovery.
-
Causality behind the steps:
-
System Integrity: A physical disruption in the microdialysis setup is the most common and easily fixable cause of recovery failure. A functioning pump, secure connections, and a patent probe are essential for the perfusion fluid to reach and return from the dialysis membrane.
-
Experimental Parameters: If the system is physically sound, the issue may lie in the experimental design. A high flow rate is a primary culprit for low relative recovery.[1][4] The composition of the perfusion fluid can also impact recovery, although less commonly for a small molecule like amphetamine. Incorrect calibration can lead to a misinterpretation of low recovery.
-
In Vivo Factors: In live animal experiments, biological factors play a significant role. Incorrect probe placement means you are not sampling from the intended brain region. Excessive tissue damage or gliosis (scar tissue formation) around the probe can create a physical barrier, impeding the diffusion of amphetamine to the membrane.[2]
-
Problem 2: High Variability in Recovery Between Probes
High variability can compromise the statistical power of your study.
-
Probable Cause: Inconsistent probe manufacturing or damage during handling can lead to differences in membrane surface area or pore size, directly affecting recovery.
-
Solution:
-
Standardize Probe Handling: Implement a strict protocol for handling probes to avoid accidental damage to the delicate membrane.
-
In Vitro Calibration of Every Probe: Perform an in vitro recovery test for each probe before implantation. This allows you to either select probes with similar recovery rates or to use the individual recovery rate of each probe to normalize the in vivo data.
-
Purchase from a Reputable Supplier: Ensure your probes are sourced from a manufacturer with high quality control standards.
-
Problem 3: Probe Clogging During an In Vivo Experiment
A clog will stop the flow of perfusate and terminate data collection from that subject.
-
Probable Cause: Tissue debris or blood clots can obstruct the probe's inlet or outlet. This is more likely to occur if there was significant bleeding during implantation or if the probe placement is in a highly vascularized area.
-
Solution:
-
Meticulous Surgical Technique: Refine your surgical procedure to minimize tissue damage and bleeding.
-
Guide Cannula Use: Employing a guide cannula that is implanted during surgery allows the tissue to heal around it.[9] The microdialysis probe is then inserted into the guide on the day of the experiment, reducing the risk of clogging from acute surgical trauma.[9]
-
Brief High-Flow Purge (with caution): In some instances, a very brief (a few seconds) increase in the flow rate can dislodge a minor obstruction. However, this carries the risk of damaging the probe or surrounding tissue and should be used as a last resort.
-
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Calibration
This protocol determines the relative recovery of your specific microdialysis probe for amphetamine before in vivo use.
Materials:
-
Microdialysis probe
-
Microinfusion pump
-
Standard solution of amphetamine (e.g., 100 ng/mL) in aCSF
-
Beaker or vial
-
Stir plate and stir bar
-
Thermostatically controlled water bath or heating block
-
Microcentrifuge tubes for sample collection
-
Analytical system for amphetamine quantification (e.g., HPLC-MS/MS)
Procedure:
-
Prepare a standard solution of amphetamine in aCSF at a known concentration (Cexternal).
-
Place the beaker with the amphetamine solution on the stir plate within the water bath set to 37°C. Continuous stirring is essential to ensure a homogenous concentration around the probe.
-
Connect the microdialysis probe to the infusion pump and place the probe tip into the amphetamine solution.
-
Perfuse the probe with blank aCSF at the same flow rate you will use in your in vivo experiment (e.g., 1 µL/min).
-
Allow the system to equilibrate for at least 30-60 minutes.
-
Collect 3-4 consecutive dialysate samples into pre-weighed tubes. The collection time for each sample should be consistent with your planned in vivo sampling intervals (e.g., 20 minutes).
-
Analyze the concentration of amphetamine in the collected dialysate (Cdialysate) using your validated analytical method.
-
Calculate the relative recovery using the following formula:
Relative Recovery (%) = (Cdialysate / Cexternal) x 100
Data Presentation:
| Probe ID | Flow Rate (µL/min) | Cexternal (ng/mL) | Cdialysate (ng/mL) - Sample 1 | Cdialysate (ng/mL) - Sample 2 | Cdialysate (ng/mL) - Sample 3 | Average Recovery (%) |
| Probe A | 1.0 | 100 | 25.2 | 24.8 | 25.5 | 25.2 |
| Probe B | 1.0 | 100 | 28.1 | 27.9 | 28.3 | 28.1 |
| Probe C | 2.0 | 100 | 15.8 | 16.2 | 15.9 | 16.0 |
Protocol 2: No-Net-Flux Method for In Vivo Recovery
This method provides a more accurate estimation of recovery within the living tissue by accounting for factors like tissue tortuosity and clearance.[12]
Caption: Workflow for the no-net-flux in vivo calibration method.
Procedure:
-
Following probe implantation and recovery, begin perfusing the probe with aCSF containing a low, known concentration of amphetamine (Cin).
-
After an equilibration period, collect several dialysate samples and measure the amphetamine concentration (Cout).
-
Sequentially increase the concentration of amphetamine in the perfusate (at least 3-4 different concentrations), repeating the equilibration and collection steps for each. It is important to use concentrations that bracket the expected extracellular concentration.
-
For each perfusion concentration, calculate the net difference between the concentration entering and leaving the probe (Cin - Cout).
-
Plot the net difference (Y-axis) against the inlet concentration (Cin) (X-axis).
-
The data points should form a linear relationship. The x-intercept of this line represents the point of "no net flux," which is the estimated true extracellular concentration of amphetamine. The slope of the line represents the in vivo recovery of the probe.
Key Factors Influencing Probe Recovery: A Summary
| Factor | Effect on Recovery | Rationale |
| Flow Rate | Inverse | Slower flow allows more time for diffusion across the membrane.[1][5] |
| Membrane Length | Direct | A longer membrane provides a larger surface area for diffusion.[7][13] |
| Temperature | Direct | Higher temperatures increase the rate of diffusion.[10][14] |
| Analyte Molecular Weight | Inverse | Smaller molecules like amphetamine diffuse more readily than larger ones.[7] |
| Perfusion Fluid | Variable | Should be isoosmotic to prevent fluid shifts. Additives can sometimes enhance recovery but must be validated.[15][16] |
| Tissue Tortuosity | Inverse | The complex extracellular space in tissue can hinder diffusion compared to a simple solution.[1] |
References
-
Shippenberg, T. S., & Thompson, A. C. (1997). Overview of Microdialysis. Current Protocols in Neuroscience, 00, 7.1.1–7.1.22. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis update: optimizing the advantages. Methods in Molecular Biology, 508, 171-187. [Link]
-
Khan, F., Pharo, A., Lindstad, J. K., Mollnes, T. E., Tønnessen, T. I., & Pischke, S. E. (2015). Effect of Perfusion Fluids on Recovery of Inflammatory Mediators in Microdialysis. Scandinavian journal of immunology, 82(5), 467–475. [Link]
-
Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. [Link]
-
Khan, F., Pharo, A., Lindstad, J. K., Mollnes, T. E., Tønnessen, T. I., & Pischke, S. E. (2015). Effect of Perfusion Fluids on Recovery of Inflammatory Mediators in Microdialysis. PubMed. [Link]
-
Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., Bullock, R., ... & Hammarlund-Udenaes, M. (2007). AAPS-FDA-MDS-PhRMA-USP invited review. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: a review. The AAPS journal, 9(2), E148–E160. [Link]
-
Wikipedia. (2023, November 29). Microdialysis. Wikipedia. [Link]
-
Wang, M., Slaney, T., Mabrouk, O. S., Kennedy, R. T., & Zochowski, M. (2013). Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte. Journal of neuroscience methods, 219(1), 136–144. [Link]
-
CMA Microdialysis. (n.d.). FAQ. CMA Microdialysis. [Link]
-
Lee, D. B., Slaney, T. R., Mabrouk, O. S., & Kennedy, R. T. (2012). Microfabrication and in vivo performance of a microdialysis probe with embedded membrane. Analytical chemistry, 84(2), 941–947. [Link]
-
Needham, S. (2016). Efforts in increasing Microdialysis recovery rates by utilizing bidirectional flow capabilites. ScholarWorks@UARK. [Link]
-
Sharp, C. E. (2014). Increased Microdialysis Recovery of Large Molecular Weight Analytes via Ultrafiltration. ScholarWorks@UARK. [Link]
-
Song, Y., Cullion, K., & Sirimanne, M. (2013). Comparison of Microdialysis Sampling Perfusion Fluid Components on the Foreign Body Reaction in Rat Subcutaneous Tissue. Journal of pharmacological and toxicological methods, 68(3), 329–335. [Link]
-
Al-Hasani, R., Ja, A. M., Schepers, R. J., & Lipton, J. W. (2013). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of neuroscience methods, 218(2), 157–165. [Link]
-
Al-Hasani, R., Ja, A. M., Schepers, R. J., & Lipton, J. W. (2013). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. PubMed. [Link]
-
Zhang, Y., Xu, G., & Li, J. (2015). Influence factors of microdialysis linear probe recovery for in vivo and in vitro cyclophosphamide calibration by HPLC-MS/MS. Chinese Journal of New Drugs, 24(11), 1313-1317. [Link]
-
Li, C., Sheng, Y., & Li, J. (2017). Perfusion fluid additives and affinity agents to improve recovery in microdialysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 446-453. [Link]
-
Neuhoff, S., & Tautor, A. (2024). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Clinical Pharmacology & Therapeutics. [Link]
-
Rothman, R. B., Baumann, M. H., & Dersch, C. M. (2001). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 1043–1063. [Link]
-
Salling, M. C., & Martinez, D. (2016). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. [Link]
-
Bio-protocol. (2025). Surgical implantation of guide tubes for microdialysis. Bio-protocol. [Link]
-
Fuh, M. S., Wang, T. K., & Pan, W. H. T. (2004). Determination of Free-Form Amphetamine in Rat's Brain by In Vivo Microdialysis and Liquid Chromatography with Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 27(13), 2111-2124. [Link]
-
Chen, C. Y., & Tsai, T. H. (2004). Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry. Rapid communications in mass spectrometry, 18(15), 1711–1714. [Link]
-
Bio-protocol. (n.d.). Microdialysis protocol. Bio-protocol. [Link]
-
Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. Amuza Inc. [Link]
-
Mabrouk, O. S., & Kennedy, R. T. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS chemical neuroscience, 4(5), 766–774. [Link]
-
ResearchGate. (n.d.). Implanting the microdialysis probe through a guide cannula into an.... ResearchGate. [Link]
-
Smith, A. D., & Justice, J. B. (1993). Physical and chemical considerations in the in vitro calibration of microdialysis probes for biogenic amine neurotransmitters and metabolites. Journal of neuroscience methods, 48(3), 195–204. [Link]
-
Paulson, P. E., & Robinson, T. E. (1995). Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats. Synapse, 19(1), 56-65. [Link]
-
Segal, D. S., & Kuczenski, R. (1992). In vivo microdialysis reveals a diminished amphetamine-induced DA response corresponding to behavioral sensitization produced by repeated amphetamine pretreatment. Brain research, 571(2), 330–337. [Link]
-
Wages, S. A., Church, W. H., & Justice, J. B. (1986). In vivo calibration of microdialysis probes for exogenous compounds. Analytical chemistry, 58(8), 1649–1656. [Link]
-
Skemman. (n.d.). Stability of addictive drugs in blood samples in storage. Skemman. [Link]
-
Shippenberg, T. S., & Thompson, A. C. (1997). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 7.1.1–7.1.22. [Link]
-
ResearchGate. (2017, July 2). So many problems in doing microdialysis. ResearchGate. [Link]
-
CMA Microdialysis. (n.d.). CMA Probes & Guides for Microdialysis. CMA Microdialysis. [Link]
-
ResearchGate. (2015, October 1). Do you think I've damaged my microdialysis probe?. ResearchGate. [Link]
-
Birkelund, P., Fabricius, K., & Lauritzen, M. (2024). Negligible In Vitro Recovery of Macromolecules from Microdialysis Using 100 kDa Probes and Dextran in Perfusion Fluid. Neurochemical research, 49(5), 1435–1442. [Link]
Sources
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis - Wikipedia [en.wikipedia.org]
- 5. Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 8. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Microdialysis Probe for Your Study | Amuza Inc [amuzainc.com]
- 10. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAQ - Resources [microdialysis.com]
- 14. Physical and chemical considerations in the in vitro calibration of microdialysis probes for biogenic amine neurotransmitters and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Perfusion Fluids on Recovery of Inflammatory Mediators in Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Amphetamine Adsorption in Experimental Workflows
The Core Mechanism: Why Amphetamine Disappears
Before implementing a solution, you must understand the "Invisible Sink." Amphetamine (
The primary mechanism of loss is Electrostatic Adsorption to silicate surfaces.
-
The Antagonist: Borosilicate glass contains surface silanol groups (
). These groups have a between 4.5 and 5.0. -
The Danger Zone (pH 5 – 9): In this range, silanols deprotonate to form negatively charged sites (
), while amphetamine remains positively charged. The glass vial effectively becomes a cation-exchange resin, stripping the drug from the solution.
Visualization: The Adsorption Trap
The following diagram illustrates the physicochemical states governing adsorption.
Figure 1: Mechanistic interaction between pH, surface chemistry, and amphetamine ionization.
Labware Selection & Troubleshooting
User Question: "I see lower recovery in my glass autosampler vials compared to my stock solution. Should I switch to plastic?"
Technical Response: Yes, but with caveats. Standard borosilicate glass is the primary source of error for basic amines.
Material Performance Matrix
| Material | Adsorption Risk | Mechanism | Recommendation |
| Standard Glass (Type I) | High | Ion-exchange with silanols. | Avoid for low-concentration aqueous samples. |
| Silanized Glass | Low | Surface OH groups capped with methyl groups. | Excellent for organic solvents and storage. |
| Polypropylene (PP) | Low | Hydrophobic surface; no ionic sites. | Best for aqueous/biological samples. |
| Polystyrene (PS) | Moderate | Hydrophobic interaction (pi-pi stacking). | Avoid . Amphetamine can bind to the aromatic ring of PS. |
Protocol: The "Rinse Test" (Self-Validation)
To confirm if your current labware is causing loss, perform this test:
-
Incubate: Store a 50 ng/mL amphetamine standard in the test vial for 24 hours.
-
Transfer: Remove the liquid and analyze it (Result A).
-
Rinse: Add pure Methanol (acidified with 0.1% Formic Acid) to the empty vial. Vortex for 30 seconds.
-
Analyze: Analyze the rinse solvent (Result B).
Solvent Chemistry & Matrix Design
User Question: "Can I store my working standards in pure water?"
Technical Response:
Never. Pure water (pH ~5.5–7 due to dissolved
The "Golden Rule" of Solvent Composition
To minimize adsorption, your solvent must satisfy one of these two conditions:
-
Acidic Shield: pH < 3.0 (Protonates silanols, rendering them neutral).
-
Organic Competition: >50% Organic Solvent (Methanol/Acetonitrile solvates the drug and competes for surface sites).
Recommended Diluent:
-
Water/Methanol (80:20) + 0.1% Formic Acid. [1]
-
Why? The acid keeps silanols neutral (
). The methanol wets the surface and prevents hydrophobic adsorption to plastics.
-
Expert Insight - Volatility Warning: Do not use high pH (>10) to prevent adsorption. While this neutralizes the amphetamine (preventing ion exchange), the free base form of amphetamine is an oil with high vapor pressure. You will lose analyte to evaporation rather than adsorption.
Filtration: The Hidden Sink
User Question: "My recovery drops immediately after filtering my sample. Which membrane should I use?"
Technical Response: Filter membranes have massive surface areas. Using the wrong material acts like a sponge for amines.
Membrane Compatibility Guide
| Membrane Type | Compatibility | Notes |
| Nylon | Critical Failure | Contains amine and amide groups that interact with basic drugs. Do not use. |
| PTFE (Hydrophilic) | Excellent | Inert, low binding. Best for organic/aqueous mixtures. |
| Regenerated Cellulose (RC) | Good | Hydrophilic, generally low non-specific binding. |
| PVDF | Moderate | Can bind hydrophobic moieties; requires pre-wetting. |
Protocol: The Saturation Technique
Even with the correct filter, initial binding sites exist.
-
Draw sample into the syringe.
-
Attach the filter.
-
Discard the first 1.0 mL of filtrate to waste. (This "sacrificial" volume saturates active sites).
-
Collect the subsequent volume for analysis.
Troubleshooting Decision Tree
Use this logic flow to diagnose recovery issues in your workflow.
Figure 2: Diagnostic workflow for identifying adsorption sources.
References
-
Comparison of Adsorption of Basic Drugs to Filter Materials. Dissolution Technologies. (2025). Identifies Nylon as a high-risk material for basic drugs and recommends PTFE/RC.
-
Polypropylene Vials Reduced Protein Adsorption Compared to Glass. MicroSolv Tech Notes. (2026). Details the silanol-driven mechanism of adsorption in borosilicate glass.
-
Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. ResearchGate. (2025). Discusses electrostatic vs. hydrophobic adsorption mechanisms.
-
Adsorption of Cationic Peptides to Solid Surfaces. ResearchGate. (2025). Quantifies loss of cationic molecules to glass surfaces (up to 90% loss).[2]
-
Technical Support Center: Amphetamine Sample Storage. BenchChem. (2025). Confirms methanol improves stability and prevents adsorption profiles.
Sources
Technical Support Center: Enhancing Solid-Phase Extraction Efficiency for Amphetamines
Welcome to the technical support center for solid-phase extraction (SPE) of amphetamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amphetamine analysis. Here, we will delve into the underlying principles of SPE and provide practical, field-proven solutions to common challenges. Our goal is to empower you with the expertise to optimize your workflows, ensuring both accuracy and efficiency.
I. Foundational Principles: Understanding Amphetamine Chemistry in SPE
Amphetamines are basic compounds, and their behavior during SPE is governed by their pKa, which is typically in the range of 9.8 to 10.4. This means that at a pH below their pKa, they will exist in a protonated, positively charged (cationic) form. At a pH above their pKa, they will be in their neutral, free base form. This pH-dependent ionization is the cornerstone of effective SPE for these analytes.
Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is often the preferred method for extracting amphetamines from complex biological matrices like urine, blood, and tissue.[1][2][3][4] This dual retention mechanism allows for highly selective extraction and cleaner final eluates.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the SPE of amphetamines, providing causal explanations and actionable solutions.
Low Analyte Recovery
Low recovery is one of the most frequent challenges in SPE.[5] The underlying cause can be multifaceted, ranging from incorrect pH to improper solvent selection.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sample pH | If the sample pH is too high (basic) during the loading step on a mixed-mode cation exchange sorbent, the amphetamines will be in their neutral form and will not effectively bind to the ion-exchange functional groups of the sorbent.[6] | Adjust the sample pH to be at least two pH units below the pKa of the amphetamines (typically around pH 6) to ensure they are in their cationic form for strong retention on the cation-exchange sorbent.[1][3][7] |
| Inadequate Sorbent Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent wetting of the sorbent bed, resulting in poor analyte retention.[6][7] | Always pre-condition the cartridge with an organic solvent like methanol, followed by an equilibration step with a buffer at the same pH as your sample.[2][7] Some modern polymer-based SPE cartridges may not require conditioning.[8] |
| Wash Solvent Too Strong | Using a wash solvent with too high of an organic content or the wrong pH can prematurely elute the analytes of interest along with the interferences.[5][9] | Use a wash solvent that is strong enough to remove matrix interferences but weak enough to leave the amphetamines bound to the sorbent. A common strategy is to use a sequence of washes, such as an acidic wash (e.g., 0.1 M HCl) followed by a methanol wash.[2][10] |
| Incomplete Elution | The elution solvent may not be strong enough or at the correct pH to disrupt the interactions between the amphetamines and the sorbent.[5][9] | For mixed-mode SPE, the elution solvent should be basic to neutralize the charge on the amphetamines, disrupting the ion-exchange interaction. A common and effective elution solvent is a mixture of an organic solvent (like dichloromethane or ethyl acetate), isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).[1][2][3] |
| Sample Overload | Exceeding the binding capacity of the SPE sorbent will lead to analyte breakthrough during the loading step.[6][9] | Ensure the amount of analyte and matrix components loaded onto the cartridge does not exceed the manufacturer's specified capacity. If necessary, use a larger sorbent mass or dilute the sample. |
| High Flow Rate | Loading or eluting the sample too quickly does not allow for sufficient interaction time between the analytes and the sorbent, leading to incomplete binding or elution.[6][9] | Maintain a slow and consistent flow rate, typically 1-2 mL/minute, during the loading and elution steps.[2] |
High Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of LC-MS/MS analysis.[11][12]
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Removal of Interferences | Endogenous components from the biological matrix (e.g., phospholipids, salts) co-elute with the amphetamines and interfere with their ionization in the mass spectrometer.[11] | Optimize the wash steps in your SPE protocol. A multi-step wash with solvents of varying polarity and pH can effectively remove a broader range of interferences. For example, a sequence of an aqueous buffer wash, an acidic wash, and an organic solvent wash is often effective.[2][10] |
| Inappropriate SPE Sorbent | The chosen sorbent may not have the necessary selectivity to differentiate between the analytes and the matrix components. | Consider using a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties for enhanced selectivity.[4] Molecularly imprinted polymers (MIPs) offer even higher selectivity for specific amphetamine structures.[13] |
| Incomplete Elution of Matrix Components | Some matrix components may be retained on the sorbent and co-elute with the analytes during the final elution step. | Adjust the composition of the elution solvent to be more selective for the amphetamines. A stepwise elution with increasing solvent strength can sometimes help to fractionate the analytes from the remaining interferences. |
Poor Reproducibility
Inconsistent results across a batch of samples can undermine the reliability of your data.[5]
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sample Pre-treatment | Variations in pH adjustment, hydrolysis conditions, or sample dilution can lead to variable extraction efficiencies. | Standardize all pre-treatment steps. Use calibrated pH meters and ensure consistent incubation times and temperatures for enzymatic hydrolysis.[14] |
| Variable Flow Rates | Manual processing of SPE cartridges can lead to inconsistent flow rates between samples.[15] | Use a vacuum manifold with a pressure gauge or a positive pressure manifold to ensure consistent flow rates across all samples.[16] Automated SPE systems can also significantly improve reproducibility.[17] |
| Cartridge Drying Out | Allowing the sorbent bed to dry out between the conditioning, equilibration, and loading steps can lead to poor recovery and reproducibility.[5][9] | Ensure that the sorbent bed remains wetted throughout the initial steps of the SPE process. Some newer SPE sorbents are designed to be more robust to drying.[8] |
III. Frequently Asked Questions (FAQs)
Q1: Do I need to perform hydrolysis before SPE for urine samples?
A1: Yes, it is highly recommended. Amphetamines are often excreted in urine as glucuronide conjugates.[18][19] These conjugated forms are more polar and may not be efficiently retained by the SPE sorbent.[20] Enzymatic hydrolysis with β-glucuronidase or acid hydrolysis is necessary to cleave the glucuronide moiety, releasing the free amphetamine for extraction.[14][20][21][22]
Q2: What is the best type of SPE sorbent for amphetamines?
A2: Mixed-mode strong cation exchange (SCX) sorbents are generally the most effective for amphetamine extraction from biological matrices.[1][3][4] These sorbents offer a dual retention mechanism: a non-polar stationary phase (like C8 or a polymer) for reversed-phase interactions and a strong cation exchanger (like sulfonic acid groups) for ion-exchange interactions.[4] This combination provides high selectivity and results in cleaner extracts.
Q3: My elution solvent contains ammonium hydroxide. Do I need to evaporate it before analysis?
A3: It is advisable to perform a partial evaporation step. While the ammonium hydroxide is crucial for neutralizing the amphetamines and eluting them from the sorbent, it can be detrimental to the LC column and can affect the chromatography. A gentle evaporation step (e.g., under a stream of nitrogen at 40°C) for a short period can remove the volatile ammonia without significant loss of the amphetamines.[2]
Q4: Can I reuse SPE cartridges?
A4: It is generally not recommended to reuse SPE cartridges for quantitative analysis, especially when dealing with complex biological matrices. The risk of carryover from a previous sample is high and can lead to inaccurate results.[17] For method development, some researchers may reuse cartridges after a thorough washing procedure, but for validated, routine analysis, single-use cartridges are the standard.
Q5: What should I do if I suspect my sample is causing clogging of the SPE cartridge?
A5: Sample clogging is often due to particulate matter or high viscosity. Before loading, it is recommended to centrifuge the sample to pellet any solid material and use the supernatant for extraction.[23] For viscous samples like blood or plasma, a dilution step with a buffer is often necessary.[2]
IV. Experimental Protocols & Workflows
Generic Mixed-Mode SPE Protocol for Amphetamines in Urine
This protocol provides a general framework. Optimization may be required based on the specific amphetamines of interest and the analytical instrumentation.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate internal standard.
-
Add β-glucuronidase enzyme and incubate according to the manufacturer's instructions (e.g., at 60-65°C for 2 hours).[14]
-
Adjust the sample pH to approximately 6.0 with a phosphate buffer.[2][23]
-
Centrifuge the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).[2]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/minute.[2]
-
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
Visualizing the SPE Workflow
Caption: Retention and elution mechanisms in mixed-mode SPE for amphetamines.
V. References
-
Campins Falcó, P., Molins Legua, C., Sevillano Cabeza, A., & Porras, R. (n.d.). Derivatization of Amphetamine and Methamphetamine With 1,2-Naphthoquinone 4-Sulfonic Acid Into Solid-phase Extraction Cartridges. RSC Publishing. Available from:
-
Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 21(4), 278–282. Available from: [Link]
-
Ramirez Fernandez, M. M., Van Durme, F., & Samyn, N. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–588. Available from: [Link]
-
Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Available from: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available from: [Link]
-
Biotage. (n.d.). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine. Available from: [Link]
-
Implementation of Modified D-SPE Method for Simultaneous Quantification of Methamphetamine & Mephedrone Using LC. (2024, June 30). Available from:
-
U.S. Department of Justice. (2018, November 13). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Office of Justice Programs. Available from: [Link]
-
Grace Davison Discovery Sciences. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Available from: [Link]
-
LCGC International. (n.d.). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Available from: [Link]
-
Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 21(4), 278–282. Available from: [Link]
-
Cacho, J. I., et al. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Available from:
-
Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available from: [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]
-
Kwon, N. H., Lee, Y. R., Kim, H. S., Cheong, J. C., & Kim, J. Y. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Molecules, 24(13), 2501. Available from: [Link]
-
BGB Analytik. (n.d.). Extraction Methods Guide for Mixed-Mode Drug-Clean™ SPE. Available from: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]
-
Sciex. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available from: [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]
-
El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2025, August 9). Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after Derivatization on Solid-Phase Extraction Support. ResearchGate. Available from: [Link]
-
Söylemezoğlu, T., et al. (n.d.). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Available from:
-
Chen, Y., et al. (2025, July 2). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Available from: [Link]
-
NYC Office of Chief Medical Examiner. (2013, March 8). Hydrolysis SPE. Available from: [Link]
-
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Available from: [Link]
-
Alsenedi, K. (2021, August 1). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. Available from: [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available from: [Link]
-
Al-Saffar, Y., et al. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI. Available from: [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2006). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. Journal of Analytical Toxicology, 30(8), 563–568. Available from: [Link]
-
Alsenedi, K. (2017, October 18). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine us. Enlighten Theses. Available from: [Link]
-
Restek. (2025, October 3). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Available from: [Link]
-
Metabolic Changes of Drugs and Related Organic Compounds. (n.d.). Available from:
-
Kwon, N. H., et al. (2025, October 16). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. ResearchGate. Available from: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. welch-us.com [welch-us.com]
- 6. specartridge.com [specartridge.com]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. lcms.cz [lcms.cz]
- 12. nanobioletters.com [nanobioletters.com]
- 13. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 16. phenomenex.com [phenomenex.com]
- 17. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. nyc.gov [nyc.gov]
- 21. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 22. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bgb-analytik.com [bgb-analytik.com]
Dealing with isobaric interferences in amphetamine analysis
Welcome to the Technical Support Center for Amphetamine Analysis. This guide is designed for researchers, forensic toxicologists, and clinical laboratory professionals to navigate the complexities of analyzing amphetamine and its related compounds. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve common analytical challenges, particularly those arising from isobaric interferences.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding isobaric interference in amphetamine analysis.
Q1: What are isobaric interferences in the context of amphetamine analysis by mass spectrometry?
A: Isobaric interferences occur when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometers. In amphetamine analysis, this is a significant challenge because several legal, over-the-counter (OTC) medications and other structurally similar compounds share the same molecular weight as amphetamine or methamphetamine. For example, pseudoephedrine, a common decongestant, is an isomer of methamphetamine and will not be differentiated by mass alone.[1][2]
Q2: Which compounds are common isobaric interferences for amphetamine and methamphetamine?
A: A number of compounds can interfere with amphetamine and methamphetamine analysis. Key interferences include:
-
For Amphetamine: Phentermine (an appetite suppressant), phenylpropanolamine, and certain designer drugs like methylenedioxyamphetamine (MDA).[2][3][4]
-
For Methamphetamine: Pseudoephedrine and ephedrine (decongestants), and phentermine.[1][2][3] Illicitly synthesized methamphetamine can also contain isobaric impurities.
Q3: Why is it critical to differentiate between d- and l-isomers of amphetamine and methamphetamine?
A: Amphetamine and methamphetamine are chiral molecules, existing as dextrorotary (d) and levorotary (l) enantiomers.[1][5] The d-isomers are potent central nervous system stimulants and are typically associated with illicit use and prescription medications like Desoxyn.[6][7] In contrast, the l-isomers have significantly less psychoactive effect and are found in some OTC products, such as Vicks® VapoInhaler™ (l-methamphetamine).[6][8] Therefore, distinguishing between these isomers is crucial for correctly interpreting results in forensic and clinical settings to determine licit versus illicit use.[6][9]
Q4: What are the primary analytical techniques used to resolve isobaric interferences in amphetamine analysis?
A: The most common and effective techniques are:
-
Chromatographic Separation: Utilizing liquid chromatography (LC) or gas chromatography (GC) to separate compounds based on their physical and chemical properties before they enter the mass spectrometer. Chiral columns are specifically designed to separate enantiomers.[10][11][12]
-
Chemical Derivatization: Reacting the analytes with a chiral derivatizing agent to create diastereomers, which have different physicochemical properties and can be separated on a standard achiral column.[5][13][14][15]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure mass with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but slightly different exact masses due to differences in their elemental composition.[16]
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation before mass analysis.[14][17][18][19]
Troubleshooting Guides
This section provides practical, step-by-step guidance for resolving specific issues you may encounter during your analysis.
Guide 1: Poor Chromatographic Resolution of Amphetamine Isomers
Problem: You are observing co-elution or poor separation between d- and l-amphetamine (or methamphetamine) on your LC-MS/MS system, leading to inaccurate quantification.
Potential Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns will not separate enantiomers.[5][9]
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving chiral separation.
-
Solution: Systematically optimize the mobile phase. This may involve adjusting the organic modifier (e.g., methanol, acetonitrile) concentration, pH, and the type and concentration of additives (e.g., acetic acid, ammonium hydroxide).[1][11] A shallow gradient or isocratic elution may provide better resolution than a steep gradient.
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics of the separation process.
-
Solution: Evaluate the effect of column temperature on resolution. Lowering the temperature can sometimes enhance enantiomeric separation, although it may increase analysis time and backpressure.[11]
-
-
Flow Rate is Too High: A high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.
-
Solution: Reduce the flow rate to allow for better partitioning and separation of the enantiomers.
-
Workflow for Optimizing Chiral Separation
Caption: A logical workflow for troubleshooting and optimizing the chiral separation of amphetamine enantiomers.
Guide 2: Suspected Interference from Pseudoephedrine in Methamphetamine Quantification
Problem: You have a sample that is positive for methamphetamine, but you suspect the result may be a false positive due to the presence of pseudoephedrine.
Potential Causes & Solutions:
-
Co-elution and Identical MRM Transitions: Pseudoephedrine and methamphetamine are structural isomers and can produce the same precursor and product ions in MS/MS analysis.[1][2]
-
Solution 1: Chromatographic Separation: The most robust solution is to develop a chromatographic method that separates pseudoephedrine from methamphetamine. A well-optimized reversed-phase method on a high-efficiency column (e.g., with superficially porous particles) can often achieve this separation.[3]
-
Solution 2: High-Resolution Mass Spectrometry (HRMS): While these compounds are isobaric, there may be very slight mass differences detectable by HRMS, although this is not always sufficient for baseline separation. More practically, HRMS provides greater confidence in fragment identification.[16]
-
Solution 3: Ion Mobility Spectrometry (IMS): IMS can separate the isomers in the gas phase based on their different collision cross-sections, providing an orthogonal separation to LC.[14][17][18][19]
-
Experimental Protocol: Differentiating Methamphetamine from Pseudoephedrine using LC-MS/MS
-
Column Selection: Utilize a high-efficiency C18 column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) or a similar column known for good peak shape with basic compounds.[3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient that provides sufficient separation. An example gradient could be:
-
Start at 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 2 min.
-
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for each compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Methamphetamine | 150.1 | 119.1 | 91.1 |
| Pseudoephedrine | 150.1 | 119.1 | 91.1 |
| Methamphetamine-d11 (IS) | 161.2 | 124.1 | 93.1 |
Note: The key to this method is achieving chromatographic separation, as the MRM transitions are often identical.
Guide 3: Inability to Differentiate Amphetamine from Phentermine
Problem: Your assay is flagging a sample as positive for amphetamine, but the possibility of phentermine presence cannot be ruled out.
Potential Causes & Solutions:
-
Identical Molecular Weight and Fragmentation: Amphetamine and phentermine are structural isomers with the same molecular weight and can produce similar fragment ions.[2][4][20]
-
Solution 1: Chromatographic Separation: As with pseudoephedrine, the primary solution is chromatographic separation. A well-developed LC method can resolve these two compounds.[3][21]
-
Solution 2: Chemical Derivatization: Derivatizing with a reagent like trifluoroacetic anhydride (TFAA) or a chiral agent can produce derivatives with different retention times and fragmentation patterns, aiding in their differentiation.[22]
-
Data Presentation: Common Amphetamine Isobars and Their Properties
| Compound | Chemical Formula | Molecular Weight (Da) | Common Use |
| Amphetamine | C₉H₁₃N | 135.21 | ADHD, Narcolepsy |
| Phentermine | C₁₀H₁₅N | 149.23 | Appetite Suppressant |
| Methamphetamine | C₁₀H₁₅N | 149.23 | ADHD, Illicit Stimulant |
| Pseudoephedrine | C₁₀H₁₅NO | 165.23 | Decongestant |
| Ephedrine | C₁₀H₁₅NO | 165.23 | Decongestant |
Note: While phentermine and methamphetamine are isomers, they are not isobaric with amphetamine. The table highlights common structurally similar compounds often analyzed together.
Troubleshooting Decision Tree
Caption: A decision tree to guide the resolution of suspected isobaric interferences in amphetamine analysis.
References
-
Nakashima, K., Kaddoumi, A., & Ishida, Y. (2005). Gas chromatography-high-resolution mass spectrometric method for determination of methamphetamine and its major metabolite amphetamine in human hair. Journal of Analytical Toxicology, 29(5), 370–375. [Link]
-
de la Torre, R., Ortuño, J., & Segura, J. (1995). A simple HPLC method for the separation of amphetamine isomers in urine and its application in differentiating between 'street' amphetamine and prescribed D-amphetamine. Journal of Analytical Toxicology, 19(6), 461–465. [Link]
-
Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]
-
Frison, G., Tedeschi, L., & Favretto, D. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (17). Sport und Buch Strauß. [Link]
-
Ramírez Fernández, M. D. M., Van Durme, F., & Wille, S. M. R. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–586. [Link]
-
Poon, G. K. (1993). Isomeric separation of methamphetamine by HPLC chiral column. Journal of Analytical Toxicology, 17(5), 319–320. [Link]
-
Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]
-
Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233–244. [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]
-
Restek Corporation. (n.d.). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. [Link]
-
Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. ResearchGate. [Link]
-
Campbell, J. L., Le, J., & Yost, R. A. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233–244. [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2022). A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction. Journal of Analytical Toxicology, 46(9), 1037–1044. [Link]
-
Hornbeck, C. L., & Czarny, R. J. (1989). Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 13(3), 144–149. [Link]
-
Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. [Link]
-
Ramírez Fernández, M. D. M., Van Durme, F., & Wille, S. M. R. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578–586. [Link]
-
NYC Office of Chief Medical Examiner. (n.d.). FORENSIC TOXICOLOGY LABORATORY. [Link]
-
Hupp, M. A., & Johnson, D. (2012). Quantitation of amphetamine-type stimulants by LC-MS/MS. Methods in Molecular Biology, 902, 169–179. [Link]
-
U.S. Department of Justice. (n.d.). Designer Amphetamines in Forensic Toxicology Casework. [Link]
-
RTI International. (n.d.). Methamphetamine Enantiomers: Proficiency Testing Results and Analysis Enhancements. [Link]
-
Dasgupta, A. (2010). Defending Positive Amphetamine Results. ResearchGate. [Link]
-
Halouzka, V., Krupka, M., & Lemr, K. (2024). Cyclic Ion Mobility of Isomeric New Psychoactive Substances Employing Characteristic Arrival Time Distribution Profiles and Adduct Separation. Journal of the American Society for Mass Spectrometry. [Link]
-
Bishop, S. C., & Martin, B. R. (2019). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS/MS. OpenBU. [Link]
-
Agilent Technologies. (2015, June 2). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. [Link]
-
Hughes, R. O., Bronner, W. E., & Smith, M. L. (1991). Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate. Journal of Analytical Toxicology, 15(5), 256–259. [Link]
-
Madhavaram, H., & El-Sohly, M. A. (2016). Evaluation of Ephedrine, Pseudoephedrine and Phenylpropanolamine Concentrations in Human Urine Samples and a Comparison of the Specificity of DRI® Amphetamines and Abuscreen® Online (KIMS) Amphetamines Screening Immunoassays. ResearchGate. [Link]
-
USDTL. (n.d.). D/L Methamphetamine Isomers Explained. [Link]
-
Ulta Lab Tests. (n.d.). Amphetamines Urine Drug Screen with Confirmation and D/L Isomers. [Link]
-
Aegis Sciences Corporation. (n.d.). Methamphetamine Interpretation and D/L Isomer Testing. [Link]
-
Request A Test. (n.d.). Amphetamine D/L Isomer Drug Test. [Link]
-
de Castro, A., Barroso, M., & Gallardo, E. (2010). Analysis of amphetamines and metabolites in urine with ultra performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 878(28), 2824–2830. [Link]
-
Wang, S. M., Wang, T. C., & Giang, Y. S. (2005). Simultaneous determination of amphetamine and methamphetamine enantiomers in urine by simultaneous liquid-liquid extraction and diastereomeric derivatization followed by gas chromatographic-isotope dilution mass spectrometry. Journal of Chromatography B Analytical Technologies in the Biomedical and Life Sciences, 816(1-2), 131–143. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 6. usdtl.com [usdtl.com]
- 7. aegislabs.com [aegislabs.com]
- 8. A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 10. A simple HPLC method for the separation of amphetamine isomers in urine and its application in differentiating between 'street' amphetamine and prescribed D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Isomeric separation of methamphetamine by HPLC chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of amphetamine and methamphetamine enantiomers in urine by simultaneous liquid-liquid extraction and diastereomeric derivatization followed by gas chromatographic-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatography-high-resolution mass spectrometric method for determination of methamphetamine and its major metabolite amphetamine in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [open.bu.edu]
- 22. nyc.gov [nyc.gov]
Validation & Comparative
Comparative Neurochemistry: Amphetamine Aspartate Monohydrate vs. Methylphenidate
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Neuropharmacologists
Executive Summary
This guide analyzes the distinct neurochemical profiles of Amphetamine Aspartate Monohydrate (a component of mixed amphetamine salts) and Methylphenidate (MPH). While both agents enhance catecholaminergic signaling in the prefrontal cortex (PFC) and striatum, their molecular mechanisms are fundamentally divergent.
Amphetamine acts as a substrate-driven releasing agent involving VMAT2 collapse and TAAR1 agonism, whereas Methylphenidate functions as a transporter blocker (reuptake inhibitor) with no intrinsic releasing activity. This distinction dictates their respective dose-response curves, neurotoxicity profiles, and experimental detection protocols.
Pharmacodynamic Mechanisms: The "Releaser" vs. "Blocker" Dichotomy[1]
Methylphenidate (The Blocker)
Methylphenidate binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) on the presynaptic membrane.[1]
-
Mechanism: It stabilizes the transporter in an outward-facing conformation, preventing the re-entry of synaptic dopamine (DA) and norepinephrine (NE).
-
Firing Rate: Unlike amphetamine, MPH typically increases the firing rate of dopaminergic neurons in tandem with reuptake inhibition, leading to a "phasic" amplification of signaling.
-
Vesicular Dynamics: MPH does not enter the presynaptic terminal in significant quantities and has weak to no direct interaction with VMAT2.
Amphetamine Aspartate (The Releaser)
The "Aspartate" moiety serves primarily as a pharmacokinetic delivery vehicle (see Section 2). Once dissociated, the active d-amphetamine and l-amphetamine isomers execute a complex cascade:
-
Substrate Uptake: Amphetamine enters the presynaptic terminal via DAT/NET (competitive substrate).
-
VMAT2 Disruption: It enters synaptic vesicles via VMAT2, buffering the intra-vesicular pH. This collapses the proton gradient (
) required for DA storage, causing DA to leak into the cytosol. -
TAAR1 Agonism: Cytosolic amphetamine binds to the Trace Amine-Associated Receptor 1 (TAAR1) (an intracellular GPCR).
-
Transporter Reversal: TAAR1 activation triggers phosphorylation of DAT (via PKA/PKC pathways), reversing the transporter direction. Cytosolic DA is pumped out into the synapse (efflux).
Pathway Visualization (Graphviz)
Figure 1: Comparative mechanism of action.[2][3] Left: MPH blocks the transporter.[4] Right: Amphetamine enters the cell, disrupts vesicular storage (VMAT2), and reverses the transporter via TAAR1 signaling.
Quantitative Neurochemistry
The following data aggregates binding affinities (
| Metric | Methylphenidate (MPH) | Amphetamine (d-isomer) | Experimental Implication |
| DAT Affinity ( | ~100–250 nM | ~600 nM (Substrate) | MPH binds DAT tighter but blocks it; AMPH must be transported. |
| NET Affinity ( | ~100–300 nM | ~20–40 nM | AMPH is a more potent noradrenergic agent relative to its dopaminergic effects. |
| VMAT2 Interaction | Negligible ( | High Potency (Indirect) | AMPH depletes vesicular pools; MPH leaves them intact. |
| TAAR1 Activity | Inactive | Potent Agonist ( | Critical Differentiator: TAAR1 mediates the "reverse transport" phenomenon. |
| DA Efflux Ratio | Low (Reuptake only) | High (Release > Reuptake) | Microdialysis shows massive DA spikes with AMPH compared to MPH at equipotent doses. |
The Role of the Aspartate Salt
While the neurochemistry is driven by the amphetamine base, the Aspartate Monohydrate salt form impacts the pharmacokinetics (PK):
-
Solubility (
): Amphetamine Aspartate is less soluble than Amphetamine Sulfate. -
Clinical Relevance: In mixed salt formulations (e.g., MAS), the differing solubilities of sulfate, saccharate, and aspartate salts create a "pulsatile" release profile, smoothing the plasma concentration curve.
-
Neurochemical Note: Aspartate is an excitatory amino acid (NMDA agonist). However, at therapeutic doses, the quantity of aspartate delivered is metabolically negligible compared to endogenous levels and does not significantly contribute to the acute psychostimulant effect.
Experimental Protocols: Validating the Mechanism
To differentiate these compounds in a preclinical setting, In Vivo Microdialysis coupled with HPLC-ECD is the gold standard.
Protocol: In Vivo Microdialysis for Dopamine Efflux
Objective: Distinguish between reuptake inhibition (MPH) and varying degrees of efflux (AMPH).
-
Probe Implantation:
-
Stereotaxic implantation of a guide cannula targeting the Nucleus Accumbens (NAc) or Dorsal Striatum .
-
Coordinates (Rat): AP +1.7 mm, ML +1.5 mm, DV -7.0 mm (relative to Bregma).
-
-
Perfusion:
-
Insert microdialysis probe (2mm membrane length, 20-50 kDa cutoff).
-
Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min .
-
Equilibration: Allow 90–120 mins for baseline stabilization.
-
-
Drug Administration:
-
Administer drug (IP or SC).
-
Differentiation Step: To confirm "releaser" mechanism, co-perfuse with a sodium channel blocker (TTX) .
-
Result: TTX blocks impulse-dependent release (exocytosis). MPH effects are abolished by TTX. AMPH effects persist (partially) because transporter reversal is impulse-independent.
-
-
Detection (HPLC-ECD):
-
Inject dialysate into HPLC with an electrochemical detector (ECD).
-
Mobile Phase: Citrate-acetate buffer with SOS (ion-pairing agent) to separate DA from metabolites (DOPAC, HVA).
-
Potential: Set working electrode to +700 mV vs. Ag/AgCl.
-
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for differentiating mechanisms. The TTX challenge is the critical step to distinguish impulse-dependent reuptake inhibition (MPH) from impulse-independent efflux (AMPH).
Toxicology and Oxidative Stress[2][3][5][6]
A critical consideration for drug development is the long-term neurotoxic potential.
Oxidative Stress Mechanisms
-
Amphetamine: High cytosolic dopamine (caused by VMAT2 inhibition) is prone to auto-oxidation.
-
Reaction:
. -
Consequence: DA-Quinones can covalently bind to cysteinyl residues on proteins (including DAT and Tyrosine Hydroxylase), causing long-term deficits in serotonergic and dopaminergic terminals.
-
-
Methylphenidate: By blocking DAT without collapsing vesicles, MPH keeps DA in the synapse or sequestered in vesicles.
-
Neuroprotection: Several studies suggest MPH may be neuroprotective against specific insults (like Methamphetamine or MPTP toxicity) by preventing the entry of toxic substrates into the neuron.
-
FosB Expression
Both drugs induce
References
-
Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines.[5] Annual Review of Pharmacology and Toxicology. Link
-
Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology. Link
-
Heal, D. J., et al. (2009). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Link
-
Volkow, N. D., et al. (2002). Methylphenidate and amplification of dopamine cell firing.[6][7] Journal of Nuclear Medicine. Link
-
Eshleman, A. J., et al. (1999). Therapeutic drugs for attention-deficit/hyperactivity disorder: specific binding to dopamine and norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics. Link
-
Xie, Z., & Miller, G. M. (2009). Trace amine-associated receptor 1 as a target for neuropsychiatric drug development. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Tucker | Prescription Stimulant-Induced Neurotoxicity: Mechanisms, outcomes, and relevance to ADHD | Michigan Journal of Medicine [journals.publishing.umich.edu]
- 3. Therapeutic doses of amphetamine and methylphenidate selectively redistribute the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Methylphenidate - Wikipedia [en.wikipedia.org]
- 7. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Validation of Novel ADHD Murine Models: The Amphetamine Salt Challenge
Executive Summary: The Translational Crisis
The attrition rate in neuropsychiatric drug development is alarmingly high, largely due to the "Translational Gap"—the failure of preclinical animal models to accurately predict human clinical response. In Attention-Deficit/Hyperactivity Disorder (ADHD), the Spontaneously Hypertensive Rat (SHR) has long been the "gold standard."[1] However, recent meta-analyses indicate that the SHR often fails Predictive Validity criteria; specifically, it frequently exhibits psychomotor stimulation rather than the paradoxical calming effect seen in human patients treated with amphetamines.
This guide outlines a rigorous, self-validating framework for qualifying new ADHD candidate models (e.g., DAT-HET, LHR, or polygenic risk models) using Amphetamine Mixed Salts (AMS) as the primary pharmacological probe. We compare the performance of valid candidate models against the flawed SHR standard and the mechanistic DAT-Knockout control.
Scientific Foundation: The Paradoxical Mechanism
To validate a model, one must understand why the drug works. In a neurotypical brain, amphetamines induce hyperactivity by reversing dopamine transport. In a valid ADHD model, the same dose must restore homeostasis (reduce hyperactivity or improve attention).
Mechanistic Causality
Amphetamine salts (d-amphetamine/l-amphetamine mixture) do not merely agonize receptors; they fundamentally alter transporter kinetics.
-
Substrate Recognition: Amphetamine enters the presynaptic terminal via the Dopamine Transporter (DAT).
-
VMAT2 Inhibition: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and dumping vesicular dopamine into the cytosol.
-
DAT Reversal: The accumulation of cytosolic dopamine reverses the DAT, pumping dopamine out into the synapse non-vesicularly.
The Validation Logic:
-
Wild Type (WT): High synaptic dopamine
Hyperlocomotion (Stereotypy). -
Valid ADHD Model: Baseline state is "hypofunctional" or "phasically disrupted." Amphetamine normalizes synaptic tone
Reduced Hyperactivity / Increased Focus.
Visualization: Synaptic Mechanism of Action
Figure 1: Mechanism of Amphetamine-Induced Dopamine Release.[2] In valid models, this non-vesicular release compensates for basal hypofunction, normalizing behavior rather than over-stimulating.
Comparative Analysis: Benchmarking the Models
When validating your new model, you must run concurrent controls. The table below summarizes the expected phenotype if your model has high predictive validity compared to established alternatives.
| Feature | Wild Type (Control) | SHR (Flawed Standard) | DAT-KO (Mechanistic Control) | Target Profile (New Model) |
| Basal Phenotype | Normal locomotion | Hyperactive, Impulsive | Extreme Hyperactivity | Moderate Hyperactivity / Inattention |
| Response to Low Dose AMS (0.5 mg/kg) | ↑ Locomotion (Stimulation) | ↑ or = Locomotion (Often fails to calm) | ↓ Locomotion (Paradoxical Calming) | ↓ Locomotion / ↑ Attention |
| Response to High Dose AMS (2.0+ mg/kg) | Stereotypy (Repetitive behaviors) | Stereotypy | Reduced Stereotypy vs WT | Stereotypy (Safety ceiling) |
| Construct Validity | Intact Dopamine System | Unclear (Polygenic/Hypertensive) | Complete loss of DAT (Non-physiological) | Specific Deficit (e.g., DAT-HET or Immune-mediated) |
| Translational Utility | Negative Control | Low (High False Negative rate) | Medium (Good mechanism, poor face validity) | High (Mimics clinical response) |
Critical Insight: The DAT-KO mouse is the only established model that consistently shows the "Paradoxical Calming" effect of amphetamines [1]. However, it lacks face validity because the mutation is too severe. Your new model should aim for the behavioral response of the DAT-KO but with the physiological subtlety of the SHR.
Experimental Protocol: The "Crossover Challenge"
To ensure trustworthiness, this protocol uses a Within-Subject Crossover Design . This eliminates inter-individual variability, which is notoriously high in behavioral assays.
Phase 1: Habituation & Baseline (Days 1-3)
-
Objective: Eliminate novelty-induced hyperactivity so that drug effects are isolated.
-
Method: Place animals in Open Field (OF) chambers for 60 mins/day.
-
Criterion: Locomotion must stabilize (variation <15% between Day 2 and 3).
Phase 2: The Amphetamine Challenge (Days 4-7)
-
Design: Randomized, counter-balanced crossover.
-
Groups: Vehicle (Saline) vs. AMS (0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg).
-
Washout: 48 hours between doses to prevent sensitization.
Step-by-Step Workflow:
-
Acclimation (t = -30 min): Place animal in OF chamber. Record basal activity.
-
Injection (t = 0): Administer AMS via intraperitoneal (i.p.) injection.
-
Note: While oral dosing is more translational, i.p. is preferred for initial validation to reduce pharmacokinetic variability [2].
-
-
Challenge Recording (t = 0 to +90 min): Continuous tracking.
-
Analysis: Bin data in 5-minute intervals.
Visualization: Validation Workflow
Figure 2: Experimental Design for Predictive Validity. A crossover design minimizes biological noise.
Data Interpretation & Troubleshooting
The "U-Shaped" Curve
A valid ADHD model should exhibit a U-shaped (or inverted U, depending on the metric) dose-response curve:
-
0.5 - 1.0 mg/kg: Reduction in total distance traveled (calming).
-
> 2.0 mg/kg: Re-emergence of hyperactivity or onset of stereotypy (repetitive grooming/sniffing).
Troubleshooting Common Failures:
-
Failure Mode 1: The "SHR Effect"
-
Failure Mode 2: Sedation Masquerading as Focus
-
Observation: Animal stops moving entirely.
-
Check: Perform a Rotarod test. If motor coordination is impaired, the dose is toxic/sedative, not therapeutic.
-
References
-
Gainetdinov, R. R., et al. (1999).[4][5] "Role of Serotonin in the Paradoxical Calming Effect of Psychostimulants on Hyperactivity." Science.
-
Gowrishankar, R., et al. (2014). "Characterization of Amphetamine-Induced Behavior in a Mouse Model of ADHD." Biomedical Journal.
-
Sagvolden, T., et al. (2005). "A dynamic developmental theory of attention-deficit/hyperactivity disorder (ADHD) predicted by the spontaneously hypertensive rat (SHR)." Behavioral and Brain Sciences.
-
Wigal, S. B., et al. (2010). "Safety and Efficacy of Mixed Amphetamine Salts in Adults with ADHD." Journal of Attention Disorders.
Sources
- 1. Systematic review and meta-analysis of the behavioral effects of methylphenidate in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Questioning the predictive validity of the amphetamine-induced hyperactivity model for screening mood stabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Hypolocomotor effects of acute and daily d-amphetamine in mice lacking the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different chiral stationary phases for amphetamine separation
Executive Summary & Strategic Selection
Separating amphetamine enantiomers (
For researchers in forensic toxicology and pharmaceutical QC, the choice of Chiral Stationary Phase (CSP) dictates the workflow.
-
Select Crown Ether CSPs (e.g., Crownpak CR) if your priority is maximum resolution for optical purity testing and you are using UV detection. The mechanism is specific to primary amines, offering unrivaled selectivity.
-
Select Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic V2) if your priority is LC-MS/MS bioanalysis . These phases thrive in Polar Ionic Modes with volatile buffers, preventing source contamination.
-
Select Polysaccharide CSPs (e.g., Lux AMP, Chiralpak AD) if you require a generalist screening platform . These are effective but often require basic additives (diethylamine) that may interfere with certain detectors.
Mechanistic Analysis of Separation
To select the right column, one must understand the molecular recognition mechanism.
The Challenge of the Primary Amine
Amphetamine lacks the large aromatic pi-systems or multiple hydrogen-bonding sites found in easier chiral targets.
-
Problem: The exposed amine group interacts strongly with residual silanols on the silica support.
-
Consequence: Peak tailing and loss of resolution (
). -
Solution: The CSP must either shield the silica surface or utilize the amine group as the primary anchor for chiral recognition.
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting a CSP based on laboratory constraints.
Figure 1: Strategic decision tree for selecting amphetamine separation methods based on detection limits and sample matrix.
Comparative Technical Analysis
A. Crown Ether CSPs (The Specialist)
Representative Column: Daicel Crownpak CR(+) / CR-I(+)
Mechanism: Host-Guest Inclusion.
The crown ether ring (typically 18-crown-6 derivative) forms a "host" complex specifically with the ammonium ion (
-
Pros:
-
Extreme Selectivity: often achieves
for primary amines. -
Predictability: If it's a primary amine, it almost always works.
-
-
Cons:
-
Mobile Phase Constraints: Requires strongly acidic conditions (pH 1–2) to ensure the amine is fully protonated (
). -
MS Incompatibility: Traditional methods use Perchloric Acid (
), which is dangerous and non-volatile. (Note: Newer immobilized versions allow milder acids, but performance peaks with strong acids). -
Retention: Can be excessive (
) without optimization.
-
B. Macrocyclic Glycopeptide CSPs (The Bio-Analyst)
Representative Column: Astec Chirobiotic V2 (Vancomycin) or T (Teicoplanin) Mechanism: Multi-modal (Inclusion + Ionic). Vancomycin contains a "basket" for inclusion, but critically, it possesses amine and carboxylic acid moieties. In Polar Ionic Mode (PIM) (100% Methanol + Acid/Base), the amphetamine interacts via ionic attraction to the carboxylate and hydrogen bonding.
-
Pros:
-
LC-MS Gold Standard: Works perfectly with Methanol + Acetic Acid + Ammonium Hydroxide.
-
Sample Tolerance: Highly robust against biological matrix extracts (urine/plasma).
-
Reversal: Elution order can often be reversed by changing from PIM to Reversed Phase.
-
-
Cons:
-
Lower theoretical plate count compared to silica-based crown ethers.
-
C. Polysaccharide CSPs (The Generalist)
Representative Column: Phenomenex Lux AMP, Chiralpak AD-H Mechanism: Hydrogen bonding and dipole-dipole interactions in helical grooves. Since amphetamine is basic, these columns require a basic modifier (e.g., 0.1% Diethylamine or Ammonia) in the mobile phase to suppress non-specific silanol interactions.
-
Pros:
-
Widely available in most labs.
-
High loading capacity for preparative work.
-
-
Cons:
-
Tailing Issues: Even with additives, basic amines can tail.
-
Additive Memory: Once a column is used with basic additives, it is difficult to revert to neutral conditions for other assays.
-
Performance Metrics Summary
| Feature | Crown Ether (Crownpak CR) | Macrocyclic Glycopeptide (Chirobiotic V2) | Polysaccharide (Lux AMP/AD) |
| Primary Mechanism | Inclusion Complex ( | Ionic Interaction + Inclusion | H-Bonding + Steric Fit |
| Selectivity ( | High (1.5 - 2.0) | Moderate (1.1 - 1.3) | Moderate (1.1 - 1.4) |
| Resolution ( | Excellent (> 2.0) | Good (> 1.5) | Variable (Matrix dependent) |
| Mobile Phase | Aqueous | MeOH / HOAc / | Hexane/IPA or MeOH/DEA |
| MS Compatibility | Poor (Non-volatile acids) | Excellent (Volatile buffers) | Moderate (Requires Ammonia) |
| Analysis Time | Slow (15-30 min) | Fast (5-10 min) | Medium (10-20 min) |
| Best For | Optical Purity QC | Clinical/Forensic Tox | General Screening |
Detailed Experimental Protocols
Protocol A: LC-MS/MS Bioanalysis (Glycopeptide Method)
Recommended for forensic toxicology and high-throughput clinical labs.
System: UHPLC coupled to Triple Quadrupole MS
Column: Astec Chirobiotic V2 (
Step-by-Step Workflow:
-
Mobile Phase Preparation (Polar Ionic Mode):
-
Solvent A: Methanol (LC-MS Grade).
-
Additives: Add 0.1% (v/v) Glacial Acetic Acid and 0.02% (v/v) Ammonium Hydroxide (
). -
Note: The acid/base ratio controls selectivity. The solution is non-aqueous but ionic.
-
-
Equilibration:
-
Flush column with mobile phase at 0.3 mL/min for 20 column volumes.
-
Temperature: Set column oven to
.
-
-
Sample Injection:
-
Dissolve sample in Mobile Phase. Injection volume: 2-5
L.
-
-
Detection:
-
Validation Check:
Protocol B: Optical Purity QC (Crown Ether Method)
Recommended for raw material testing where UV detection is sufficient and resolution is paramount.
System: HPLC with UV-Vis/DAD
Column: Daicel Crownpak CR(+) (
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Prepare aqueous
1.5 Perchloric Acid ( ). -
Mix: 85% Aqueous
solution / 15% Methanol. -
Safety: Perchloric acid is corrosive. Use glass/Teflon lines.
-
-
Equilibration:
-
Flow rate: 0.8 mL/min.
-
Temperature: Low temperature is critical. Set to
or . Lowering temperature drastically improves the inclusion complex stability.
-
-
Detection:
-
UV at 210 nm (Amphetamine has weak UV absorbance; low wavelength is necessary).
-
-
Validation Check:
-
The (+) column typically elutes the (
)-enantiomer first. -
Ensure the column is stored in water, never in basic solvents (destroys the crown ether).
-
Mechanistic Visualization: The Crown Ether Complex
The following diagram illustrates why the Crown Ether phase is so specific to amphetamine. The three hydrogens of the ammonium group form a tripod hydrogen-bonding arrangement with the oxygens of the crown ether.
Figure 2: Mechanism of host-guest inclusion. The acidic mobile phase ensures amphetamine exists as an ammonium ion, which docks into the crown ether cavity.
References
-
Daicel Corporation. (2023).[3] Instruction Manual for CROWNPAK CR(+)/CR(-). Chiral Technologies. Link
-
Sigma-Aldrich (Merck). (2022). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Application Note. Link
-
Phenomenex. (2021). High pH Chiral Separations of Amphetamine with Lux AMP Column. Technical Note TN-1214. Link
-
Agilent Technologies. (2020). Chiral separation of methamphetamine and amphetamine on Poroshell 120 Chiral-V. Application Note 5994-2336EN. Link
-
Ward, T. J., & Farris, A. B. (2001). Chiral separations using the macrocyclic antibiotics: a review. Journal of Chromatography A, 906(1-2), 73-89. Link
Sources
A Senior Application Scientist's Guide to Verifying the Purity of Synthesized Amphetamine Aspartate Monohydrate
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a synthesized compound like amphetamine aspartate monohydrate, a central nervous system stimulant, rigorous purity verification is a non-negotiable step in the journey from laboratory synthesis to potential therapeutic application.
This guide provides an in-depth comparison of essential analytical techniques for confirming the identity, strength, and purity of amphetamine aspartate monohydrate (C₂₂H₃₅N₃O₅).[1][2] We will explore the causality behind experimental choices, offering a self-validating, integrated workflow. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to establish a robust and defensible purity profile for their synthesized compound.
Potential impurities can originate from various stages of the synthesis, including unreacted starting materials, intermediates, byproducts from side reactions, or degradation products.[3] For instance, the Leuckart synthesis method is known to produce specific impurities like N-formylamphetamine.[3] Furthermore, as amphetamine is a chiral molecule, verifying the correct enantiomeric form is critical, as different enantiomers possess distinct pharmacological activities.[4][5] The 'monohydrate' designation also necessitates precise quantification of the water content. This guide will address these multifaceted challenges through a multi-pronged analytical approach.
Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic combination of orthogonal methods—techniques that measure different chemical or physical properties. This approach ensures that impurities not detected by one method can be captured by another.
The selection of techniques should be guided by the principles outlined in international guidelines such as the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures," which details the validation characteristics needed for various analytical tests.[6][7][8][9][10]
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC/UPLC | Quantitation of API and impurities; Chiral separation | High resolution, sensitivity, and precision for quantitative analysis.[11][12] Adaptable for chiral separations.[13] | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| LC-MS/MS | Impurity identification and structure confirmation | Unparalleled sensitivity and specificity for identifying unknown impurities by mass.[14][15] Confirms molecular weight. | Quantitative analysis can be more complex than HPLC-UV; matrix effects can cause ion suppression. |
| NMR (¹H, ¹³C) | Unambiguous structure confirmation and elucidation | Provides detailed information about the molecular structure, allowing for definitive identification and detection of structural isomers. | Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret. |
| FTIR Spectroscopy | Functional group identification; quick identity check | Rapid, non-destructive, and provides a unique "molecular fingerprint" for comparison against a reference standard.[16][17][18] | Not suitable for quantitation of minor components; insensitive to subtle structural differences. |
| Karl Fischer Titration | Specific water content determination | The gold standard for accurately quantifying water content, essential for verifying hydrates.[19][20][21][22][23] | Only measures water content; requires a dedicated instrument. |
| Elemental Analysis | Confirmation of empirical formula | Provides the percentage of Carbon, Hydrogen, and Nitrogen, which can be compared to the theoretical values of the empirical formula.[24][25] | Does not provide structural information; requires high sample purity for accurate results.[26] |
| Melting Point | Preliminary purity assessment | Simple, rapid, and inexpensive. A sharp melting point close to the literature value suggests high purity. | Impurities can depress and broaden the melting range; not a definitive test. |
An Integrated Workflow for Purity Verification
A logical, phased approach ensures both efficiency and thoroughness. The workflow begins with rapid, foundational checks and progresses to highly specific, quantitative analyses. This self-validating system cross-references findings from multiple techniques to build a conclusive purity profile.
Caption: Integrated workflow for comprehensive purity verification.
Detailed Experimental Protocols
Adherence to established and validated procedures is paramount. The following protocols are examples based on common practices and should be validated in accordance with ICH Q2(R1) guidelines.[6][7]
HPLC-UV for Assay and Related Substances
-
Causality: This method is the cornerstone for quantitative purity analysis. A reverse-phase C18 column is chosen for its versatility in separating moderately polar compounds like amphetamine from potential non-polar impurities.[11] The gradient elution ensures that both early and late-eluting impurities are resolved effectively. UV detection is straightforward as the phenyl group in amphetamine is a chromophore.
-
Protocol:
-
System: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of amphetamine aspartate monohydrate and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.
-
Analysis: Inject a certified reference standard to determine the retention time and response factor. Inject the sample. Purity is calculated using the area percent method, and impurities are quantified against the main peak or a reference standard of the impurity if available. System suitability tests, as defined by pharmacopoeias like the USP <621> or Ph. Eur. 2.2.46, must be met.[27][28][29][30][31][32]
-
Chiral HPLC for Enantiomeric Purity
-
Causality: Since the d- and l-enantiomers of amphetamine have different pharmacological effects, confirming the enantiomeric purity is crucial.[5] This requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. A macrocyclic glycopeptide-based column is often effective for this purpose.[5]
-
Protocol:
-
System: HPLC with UV or MS detector.
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2).[5]
-
Mobile Phase: Isocratic mixture of Methanol with additives like 0.1% acetic acid and 0.02% ammonium hydroxide.[5]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm or MS.
-
Sample Preparation: Prepare a 0.1 mg/mL solution in the mobile phase.
-
Analysis: Inject a racemic (50:50) standard of d/l-amphetamine to confirm the resolution and retention times of each enantiomer. Inject the sample and calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.
-
Karl Fischer Titration for Water Content
-
Causality: To verify the compound is a monohydrate, the water content must be accurately measured. Karl Fischer titration is a specific and precise method for water determination, based on a quantitative reaction of water with iodine and sulfur dioxide.[21][22]
-
Protocol:
-
System: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Standardized Karl Fischer reagent.
-
Procedure: a. Standardize the titrator with a certified water standard or disodium tartrate dihydrate. b. Accurately weigh a sufficient amount of the amphetamine aspartate monohydrate sample directly into the titration vessel. c. Titrate the sample until the endpoint is reached. d. The instrument software will calculate the percentage of water (w/w).
-
Acceptance Criterion: The theoretical water content for amphetamine aspartate monohydrate (C₂₂H₃₅N₃O₅, MW 425.53 g/mol , with one mole of H₂O) is approximately 4.23%. The experimental value should be within an acceptable range of this theoretical value (e.g., 4.0% - 4.5%).
-
Conclusion
Verifying the purity of a synthesized API such as amphetamine aspartate monohydrate is a rigorous, multi-step process that demands a deep understanding of analytical chemistry principles. A successful purity assessment is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. The integrated workflow presented in this guide—combining chromatographic separations (HPLC, Chiral HPLC, LC-MS), spectroscopic identification (NMR, FTIR), and specific content analyses (Karl Fischer, Elemental Analysis)—provides a robust, self-validating framework. By understanding the "why" behind each technique and protocol, researchers can confidently establish the identity, strength, purity, and quality of their synthesized materials, a critical milestone in the drug development process.
References
- HPLC Method for Analysis of Amphetamine. SIELC Technologies.
- HPLC Methods for analysis of Amphetamine.
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
- Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). PubMed Central.
- Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Deriv
- Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. MDPI.
- RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED M
- LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX.
- Development of a Method for the Chiral Separ
- 〈621〉CHROM
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Water Determination by Karl Fischer Titr
- Using FTIR Spectroscopy to Streamline Pharmaceutical Formul
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM.
- Empirical Formulas
- Amphetamine aspartate monohydr
- <921> WATER DETERMIN
- Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.
- The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formul
- AMPHETAMINE DL-ASPARTATE MONOHYDR
- usp31nf26s1_c921, General Chapters: <921> WATER DETERMIN
- <621> CHROM
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- 2.2.46. Chromatographic Separation Techniques. European Pharmacopoeia.
- Determining the Empirical Formula from an Elemental Analysis. ChemCollective.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Understanding the L
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
- How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes.
- USP <921>: Methods for Moisture Determination and Karl Fischer Titr
- EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
Sources
- 1. Amphetamine aspartate monohydrate | C22H35N3O5 | CID 71587816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. unodc.org [unodc.org]
- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 15. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 18. How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes [innovatechlabs.com]
- 19. metrohm.com [metrohm.com]
- 20. drugfuture.com [drugfuture.com]
- 21. uspbpep.com [uspbpep.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 26. smithers.com [smithers.com]
- 27. usp.org [usp.org]
- 28. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 29. drugfuture.com [drugfuture.com]
- 30. drugfuture.com [drugfuture.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of Amphetamine Aspartate Monohydrate
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a controlled substance extends far beyond its application in the lab. The final step, proper disposal, is a critical juncture governed by stringent regulations and guided by the principles of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the compliant and safe disposal of amphetamine aspartate monohydrate, ensuring that your laboratory practices remain beyond reproach.
The Regulatory Landscape: DEA and EPA Mandates
The disposal of amphetamine aspartate monohydrate, a Schedule II controlled substance, is primarily governed by the Drug Enforcement Administration (DEA). The cornerstone of the DEA's regulations is the concept of rendering the substance "non-retrievable."[1] This means that it must be altered to a state where it cannot be transformed back into a controlled substance.[1]
Concurrently, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste. While amphetamine is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a waste determination must still be made.[2][3] If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it must be managed as hazardous waste.[2][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensuring the safety of all laboratory personnel is paramount. A thorough understanding of the hazards associated with amphetamine aspartate monohydrate is essential.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents permeation and contamination. The outer glove should be removed immediately after handling. |
| Gown | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
This table summarizes the essential personal protective equipment for handling amphetamine aspartate monohydrate during disposal procedures.
Spill Management: A Rapid and Contained Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, create a dike with absorbent material.
-
Clean the Area: Use a dampened cloth or absorbent pad to clean the spill area, working from the outside in. Avoid dry sweeping, which can disperse the powder.
-
Decontaminate: Wipe the area with a suitable laboratory detergent and then with water.
-
Dispose of Cleanup Materials: All contaminated materials (absorbent pads, gloves, etc.) must be collected in a sealed container and disposed of as hazardous waste.
-
Documentation: Record the spill and the cleanup procedure in the laboratory's safety records. For significant spills of a controlled substance, the DEA must be notified.
Disposal Pathways: A Bifurcated Approach
The appropriate disposal method for amphetamine aspartate monohydrate depends on the quantity of the substance.
Pathway 1: On-Site Chemical Deactivation (For Small Quantities)
For residual or small, manageable quantities, chemical deactivation is a viable option to render the substance non-retrievable. Research has indicated that amphetamine can be decomposed under alkaline conditions in the presence of formaldehyde.[5]
Step-by-Step Chemical Deactivation Protocol:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Wear all required PPE.
-
Dissolution: Dissolve the amphetamine aspartate monohydrate in a minimal amount of water.
-
Alkalinization: Adjust the pH of the solution to 9.5 using a suitable base, such as sodium hydroxide.
-
Decomposition: Add a high concentration of formaldehyde solution to the alkaline amphetamine solution.
-
Reaction Time: Allow the reaction to proceed for at least 24 hours to ensure maximum decomposition.[5]
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable acid, such as hydrochloric acid.
-
Waste Disposal: The final solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Causality: The alkaline conditions and the presence of formaldehyde facilitate the decomposition of the amphetamine molecule, rendering it inactive and non-retrievable.
Pathway 2: Reverse Distributor (For Bulk Quantities)
For expired, unwanted, or bulk quantities of amphetamine aspartate monohydrate, the use of a DEA-registered reverse distributor is the mandated and most secure method of disposal.
Workflow for Reverse Distributor Disposal:
Caption: Workflow for the disposal of bulk amphetamine aspartate monohydrate via a reverse distributor.
Documentation: The Unimpeachable Record
Meticulous record-keeping is a non-negotiable aspect of controlled substance management. The DEA Form 41 (Registrant Record of Controlled Substances Destroyed) is the official document for recording the disposal of controlled substances.[6][7] This form must be completed accurately and maintained for a minimum of two years.[6][7]
Key Information for DEA Form 41:
-
Registrant's name, address, and DEA number.
-
A detailed inventory of the drug being destroyed, including its name, strength, form, and quantity.
-
The method of destruction.
-
The date and location of the destruction.
-
The signatures of two authorized employees who witnessed the destruction.
Conclusion
The proper disposal of amphetamine aspartate monohydrate is a multi-faceted process that demands a comprehensive understanding of regulatory requirements, a steadfast commitment to safety, and meticulous attention to detail. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure that their practices are not only scientifically sound but also fully compliant with federal and local regulations, thereby protecting themselves, their institutions, and the community at large.
References
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products: Report To Congress. EPA Archive.
- U.S.
- Vulcanchem. (n.d.).
- Neogen. (2019, March 14). Amphetamine Specific (RTU)
- ResearchGate. (n.d.). Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%)
- National Oceanic and Atmospheric Administration. (1998). Amphetamine. CAMEO Chemicals.
- U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste Identification of Methamphetamine Production Process By-products: Report To Congress. EPA NEPA.
- U.S. Drug Enforcement Administration. (n.d.). Registrant Record of Controlled Substances Destroyed - DEA Form 41.
- Cornell Law School. (n.d.). 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.
- Pharmacompass. (n.d.).
- Sigma-Aldrich. (n.d.). The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE.
- Centers for Disease Control and Prevention. (2023, April 21).
- Cornell Law School. (n.d.). 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.
- West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
- National Center for Biotechnology Information. (n.d.). Amphetamine.
- Safety Management. (n.d.). LISTED WASTED.
- Wikipedia. (n.d.). Controlled Substances Act.
- Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 9106.pdf/19.
- GovInfo. (n.d.). Environmental Protection Agency § 261.33.
- Royal Society of Chemistry. (2025, May 14).
- Lee County Southwest Florida. (n.d.). Pharmaceutical.
- National Center for Biotechnology Information. (n.d.). Public Health Considerations and Harm Reduction Strategies.
- YouTube. (2014, November 17). Webinar for Community Agencies: The DEA's Final Rule on Disposal of Controlled Substances.
- United Nations Office on Drugs and Crime. (2006, February 28). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN.
- U.S. Drug Enforcement Administration. (n.d.).
- Narcotics Control Bureau. (n.d.). Narcotics Control Bureau.
- U.S. Drug Enforcement Administration. (n.d.). DEA Diversion Control Division | Home.
- PharmWaste Technologies, Inc. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
